Product packaging for Ac-DEVD-CHO(Cat. No.:CAS No. 169332-60-9)

Ac-DEVD-CHO

Cat. No.: B179300
CAS No.: 169332-60-9
M. Wt: 502.5 g/mol
InChI Key: UMBVAPCONCILTL-MRHIQRDNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-Asp-Glu-Val-Asp-H is a tetrapeptide consisting of two L-aspartic acid residues, an L-glutamyl residue and an L-valine residue with an acetyl group at the N-terminal and with the C-terminal carboxy group reduced to an aldehyde. It is an inhibitor of caspase-3/7. It has a role as a protease inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N4O11 B179300 Ac-DEVD-CHO CAS No. 169332-60-9

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBVAPCONCILTL-MRHIQRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937624
Record name 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169332-60-9
Record name 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ac-DEVD-CHO: A Technical Guide to a Reversible Caspase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic tetrapeptide Ac-DEVD-CHO as a reversible inhibitor of caspase-3. This document details its mechanism of action, quantitative inhibitory data, and relevant experimental protocols, offering valuable insights for researchers in apoptosis, cancer biology, and neurodegenerative diseases.

Introduction: The Role of Caspase-3 in Apoptosis

Caspase-3 is a critical executioner caspase in the intricate process of apoptosis, or programmed cell death.[1] Its activation can be triggered by both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[2][3] Once activated, caspase-3 orchestrates the dismantling of the cell by cleaving a wide array of cellular substrates, including structural proteins and DNA repair enzymes.[1] A key substrate of caspase-3 is poly (ADP-ribose) polymerase (PARP), and the cleavage of PARP is a hallmark of apoptosis.[4]

This compound: Mechanism of Action

This compound is a synthetic, cell-permeable tetrapeptide that functions as a potent and reversible inhibitor of caspase-3.[5][6] Its design is based on the amino acid sequence DEVD (Asp-Glu-Val-Asp), which is the recognition and cleavage site for caspase-3 within PARP.[4] The aldehyde group (-CHO) on the C-terminus of the peptide interacts with the active site cysteine of caspase-3, thereby blocking its proteolytic activity.[5] This inhibition is competitive, meaning this compound competes with natural substrates for binding to the enzyme's active site.[7]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against several caspases. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

Caspase TargetInhibition Constant (Ki)IC50References
Caspase-30.2 nM, 0.23 nM, < 1nM, 230 pM0.2 nM, 10 nM[5][6][8][9][10]
Caspase-70.3 nM, 1.6 nM-[5][8]
Caspase-21.7 µM-[8]
Group III Caspases1 - 300 nM-[8]

Signaling Pathways and Inhibition

The activation of caspase-3 is a central event in both the intrinsic and extrinsic apoptotic pathways. This compound exerts its effect by directly inhibiting the enzymatic activity of activated caspase-3, thereby preventing the downstream events of apoptosis.

G cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activation Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC (Death-Inducing Signaling Complex) Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Autocatalytic Cleavage Caspase8->Procaspase3 Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis (PARP cleavage, etc.) Caspase3->Apoptosis Inhibitor This compound Inhibitor->Caspase3

Figure 1: Caspase-3 activation pathways and the inhibitory action of this compound.

Experimental Protocols

This compound is widely used in various experimental settings to investigate the role of caspase-3 in apoptosis. Below are detailed methodologies for key experiments.

In Vitro Caspase-3 Activity Assay (Spectrofluorometric)

This assay measures the activity of caspase-3 in cell lysates by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent

  • Phosphate Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)

  • Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • This compound inhibitor

  • 96-well black microplate

  • Fluorometer

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and induce apoptosis using an appropriate agent. Include a non-treated control group.

  • Cell Lysis:

    • For adherent cells, wash with PBS and lyse directly on the plate with Cell Lysis Buffer.

    • For suspension cells, pellet the cells, wash with PBS, and resuspend in Cell Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well black microplate, prepare the following reaction mixtures:

    • Sample: Cell lysate (normalized for protein concentration), Protease Assay Buffer, and Ac-DEVD-AMC substrate (final concentration typically 20 µM).

    • Inhibitor Control: Cell lysate, Protease Assay Buffer, this compound (final concentration typically 100 nM), and Ac-DEVD-AMC substrate.

    • Blank: Protease Assay Buffer and Ac-DEVD-AMC substrate (no cell lysate).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for the AMC-based substrate.[4]

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Induce Apoptosis in Cell Culture B Lyse Cells A->B C Quantify Protein B->C D Prepare Reaction Mixes (Sample, Inhibitor Control, Blank) C->D E Incubate at 37°C D->E F Measure Fluorescence E->F G Subtract Blank Reading F->G H Compare Sample vs. Inhibitor Control G->H

Figure 2: Experimental workflow for an in vitro caspase-3 activity assay.
Flow Cytometry Analysis of Apoptosis Inhibition

This method assesses the ability of this compound to prevent apoptosis at the single-cell level using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound inhibitor

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with the apoptosis-inducing agent in the presence or absence of this compound. Include untreated and vehicle-treated controls.

  • Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells).

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Logical Relationship of Reversible Inhibition

The reversible nature of this compound's inhibition is a key characteristic. The inhibitor binds non-covalently to the active site of caspase-3, and this interaction is in equilibrium. This means that the inhibitor can dissociate from the enzyme, and its inhibitory effect can be overcome by increasing the substrate concentration.

G cluster_components cluster_interactions Caspase3 Active Caspase-3 (Enzyme) Binding Binding to Active Site Caspase3->Binding Substrate Substrate (e.g., PARP) Substrate->Binding Inhibitor This compound (Reversible Inhibitor) Inhibitor->Binding Cleavage Substrate Cleavage (Apoptosis Proceeds) Binding->Cleavage If Substrate Binds Inhibition Inhibition (Apoptosis Blocked) Binding->Inhibition If Inhibitor Binds

Figure 3: Logical relationship of competitive, reversible inhibition of caspase-3.

Conclusion

This compound is an invaluable tool for the study of apoptosis. Its high potency and specificity for caspase-3, combined with its reversible nature, allow for the precise dissection of caspase-3's role in various cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this inhibitor in their studies. The ability to block caspase-3 activity with this compound has been instrumental in confirming the central role of this enzyme in apoptotic pathways and continues to be a cornerstone of apoptosis research.[11]

References

Investigating the Downstream Effects of Caspase-3 Inhibition by Ac-DEVD-CHO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction to Caspase-3 and Ac-DEVD-CHO

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells. This process is executed by a family of cysteine proteases known as caspases.[1] Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[2] They are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[1][3]

Caspase-3 is considered a primary executioner caspase, activated by both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[4] Once activated, caspase-3 cleaves a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[4] A key substrate is Poly (ADP-ribose) polymerase (PARP), which is cleaved from its 116 kDa form to an 85 kDa fragment, a common marker of apoptotic activity.[5]

Given its central role, the specific inhibition of caspase-3 is a critical technique for studying the downstream events of apoptosis. This compound is a synthetic, cell-permeable tetrapeptide aldehyde that functions as a potent, competitive, and reversible inhibitor of caspase-3.[6][7] It is designed based on the preferred cleavage sequence of caspase-3 (Asp-Glu-Val-Asp or DEVD), which is found in substrates like PARP.[5][7] This guide provides an in-depth overview of the mechanism of this compound, its downstream cellular effects, and detailed protocols for its application in research.

Mechanism and Specificity of this compound

This compound, or N-Acetyl-Asp-Glu-Val-Asp-aldehyde, inhibits caspase activity through the interaction of its aldehyde group with the active site cysteine of the enzyme.[7] While it is widely used as a "specific" caspase-3 inhibitor, it also potently inhibits caspase-7, another group II executioner caspase.[7][8] Its specificity against other caspases varies, with significantly weaker inhibition of caspases from other groups.[8] However, some studies have noted that this compound can inhibit a broader range of caspases, including caspases-1, -6, -8, -9, and -10, albeit with lower potency.[9] This cross-reactivity is an important consideration when interpreting experimental results.

Data Presentation: Inhibitor Specificity

The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration required to produce half-maximum inhibition.

Table 1: Inhibitory Potency (Ki) of this compound Against Various Caspases

Caspase Target Reported Ki Value Reference(s)
Caspase-3 0.2 nM - 0.23 nM [7][8]
Caspase-7 0.3 nM - 4.48 nM [8][9]
Caspase-8 0.597 nM [9]
Caspase-9 1.35 nM [9]
Caspase-2 1.7 µM [8]

| Group III Caspases | 1 - 300 nM |[8] |

Core Downstream Effects of Caspase-3 Inhibition

The primary consequence of treating cells with this compound is the direct blockade of functions mediated by caspase-3 and caspase-7.

Inhibition of Apoptotic Execution

By inhibiting caspase-3, this compound effectively halts the final execution phase of apoptosis. This leads to several measurable downstream effects:

  • Prevention of Substrate Cleavage: The proteolytic cleavage of key cellular proteins is blocked. Most notably, the cleavage of PARP is prevented, which can be readily observed via Western Blot.[5]

  • Reduction of DNA Fragmentation: Caspase-3-dependent DNA fragmentation, a hallmark of apoptosis, is significantly reduced. This can be quantified using methods like the TUNEL assay.

  • Preservation of Cellular Integrity: Cells treated with an apoptotic stimulus in the presence of this compound often retain their normal morphology and viability for an extended period.[10]

G extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) casp8 Caspase-8 (Initiator) extrinsic->casp8 activates intrinsic Intrinsic Pathway (Mitochondrial Stress) casp9 Caspase-9 (Initiator) intrinsic->casp9 activates casp3 Caspase-3 / Caspase-7 (Executioner) casp8->casp3 activates casp9->casp3 activates substrates Cellular Substrates (e.g., PARP, Lamin) casp3->substrates cleaves apoptosis Apoptosis (Cell Dismantling, DNA Fragmentation) substrates->apoptosis leads to inhibitor This compound inhibitor->casp3 inhibits

Diagram 1: Inhibition of the core apoptotic cascade by this compound.
Effects on Cell Survival and Proliferation

A direct outcome of blocking apoptosis is enhanced cell survival. In numerous experimental models, co-treatment with this compound and an apoptotic inducer results in a significant increase in cell viability compared to treatment with the inducer alone.[11][12] For instance, in human T cells subjected to electrotransfer, this compound treatment increased cell viability from 57% to 68%.[12]

Interestingly, emerging evidence suggests caspases, including caspase-3 and -7, may have non-apoptotic roles in regulating cell proliferation.[13] Some studies have shown that inhibiting these caspases can attenuate cell proliferation, indicating a complex role beyond cell death that may be context-dependent.[13]

Data Presentation: Quantitative Effects on Cellular Systems

Table 2: Summary of Reported Quantitative Effects of this compound

Experimental System Apoptotic Inducer Measured Effect Quantitative Result Reference(s)
A549 Lung Cancer Cells Physcion 8-O-β-glucopyranoside Cell Proliferation Partially reversed the anti-proliferative effect of the inducer. [11]
Rat Lens Epithelial Cells Hydrogen Peroxide (H₂O₂) Apoptosis Effectively blocked H₂O₂-induced apoptosis. [10]
Human Primary T Cells Electrotransfer Cell Viability Increased viability from 57% to 68% at 24h post-treatment. [12]
Petunia Pollen Tubes Self-Incompatibility Pollen Tube Growth Overcame growth arrest, enabling fertilization and seed formation. [14]

| Isolated Rat Hearts | Ischemia/Reperfusion | Contractile Recovery | Significantly improved post-ischemic recovery of cardiac output. |[15] |

Apoptosis-Independent and Off-Target Effects

While primarily used to study apoptosis, this compound has revealed apoptosis-independent functions of caspases. In a study on stunned myocardium, this compound improved post-ischemic contractile recovery without affecting the rate of cardiomyocyte apoptosis, suggesting that caspase-3 may regulate cardiac function through non-apoptotic pathways.[15] Researchers must consider that observed effects may stem from the inhibition of caspase-7 or other less potently inhibited caspases, or from the disruption of non-apoptotic signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound.

Protocol: In Vitro Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of DEVD-cleaving caspases in cell lysates using a fluorogenic substrate.

Materials:

  • This compound inhibitor (for control)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Cell Lysis Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well microplate (black, clear bottom)

  • Fluorometer/plate reader (Excitation: 380 nm, Emission: 430-460 nm)

Procedure:

  • Cell Treatment: Culture cells to the desired density. Induce apoptosis in treatment groups. Include a negative control (no induction) and a positive control (induction, no inhibitor). For the inhibitor group, pre-incubate cells with an optimized concentration of this compound (e.g., 100 nM) for 2-4 hours before adding the apoptotic stimulus.[5]

  • Cell Lysis: Harvest and wash cells with cold PBS. Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.

  • Lysate Preparation: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C. Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate (e.g., via BCA assay).

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well. Adjust the volume with reaction buffer.

  • Substrate Addition: Add the Ac-DEVD-AMC substrate to a final concentration of 20-50 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence using a microplate reader. The release of free AMC corresponds to caspase activity.

G A 1. Cell Culture & Treatment (Control vs. Inducer vs. Inducer + this compound) B 2. Cell Lysis (Release cytosolic extract) A->B C 3. Prepare Reaction Plate (Add lysate to 96-well plate) B->C D 4. Add Substrate (e.g., Ac-DEVD-AMC) C->D E 5. Incubate at 37°C (1-2 hours) D->E F 6. Measure Fluorescence (Ex: 380nm, Em: 460nm) E->F G 7. Data Analysis (Compare fluorescence units) F->G

Diagram 2: Experimental workflow for a fluorometric caspase-3 activity assay.
Protocol: Assessing Apoptosis via Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Treatment: Treat cells as described in protocol 4.1, step 1.

  • Harvesting: Collect both adherent and suspension cells to ensure all apoptotic bodies are included.

  • Washing: Wash cells twice with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Analyze the samples on a flow cytometer immediately. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Analysis:

    • Annexin V- / PI- (Bottom Left): Live cells.

    • Annexin V+ / PI- (Bottom Right): Early apoptotic cells.

    • Annexin V+ / PI+ (Top Right): Late apoptotic/necrotic cells.

    • Annexin V- / PI+ (Top Left): Necrotic cells.

G cluster_quad Flow Cytometry Quadrant Analysis tl Necrotic (Annexin V-, PI+) tr Late Apoptotic (Annexin V+, PI+) bl Live (Annexin V-, PI-) br Early Apoptotic (Annexin V+, PI-) xaxis_label Annexin V Staining (Phosphatidylserine Exposure) → yaxis_label Propidium Iodide (PI) Staining (Membrane Permeability) →

References

The Competitive Inhibition Kinetics of Ac-DEVD-CHO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the competitive inhibition kinetics of the tetrapeptide aldehyde, Ac-DEVD-CHO, a potent and reversible inhibitor of caspase-3. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for kinetic analysis, and a summary of key quantitative data. Visualizations of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biochemical interactions and applications in research.

Introduction to this compound and Caspase-3

This compound, or N-Acetyl-Asp-Glu-Val-Asp-aldehyde, is a synthetic tetrapeptide that acts as a potent inhibitor of caspase-3 and caspase-7.[1][2] Its sequence is derived from the cleavage site of a key caspase-3 substrate, poly (ADP-ribose) polymerase (PARP).[3][4] Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of programmed cell death. Understanding the kinetics of caspase-3 inhibition by molecules like this compound is crucial for the development of therapeutics targeting apoptosis-related diseases and for its use as a tool in basic research to dissect the intricacies of cell death pathways.

This compound functions as a competitive inhibitor , meaning it reversibly binds to the active site of the enzyme, competing with the natural substrate.[2][5] This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged.[6] By increasing the substrate concentration, the inhibitory effect of a competitive inhibitor can be overcome.

Quantitative Inhibition Data

The efficacy of an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The Michaelis constant (Km) of the substrate is also a critical parameter, representing the substrate concentration at which the reaction velocity is half of Vmax. For a competitive inhibitor, the apparent Km (Km,app) increases in the presence of the inhibitor.

The following table summarizes the kinetic parameters for the interaction of this compound and a common fluorogenic substrate with caspase-3.

ParameterValueEnzymeSubstrate/InhibitorNotes
Ki ~0.23 nMCaspase-3This compoundThe inhibition constant for this compound, indicating high potency.[1]
Km ~10 µMCaspase-3Ac-DEVD-AMCThe Michaelis constant for the fluorogenic substrate Ac-DEVD-AMC.[3][7]
Inhibition Type CompetitiveCaspase-3This compoundThis compound competes with the substrate for the active site of caspase-3.[2][5]

Signaling Pathway: Caspase Activation in Apoptosis

Caspase-3 is a central effector in the apoptotic pathway, activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The following diagram illustrates the convergence of these pathways on the activation of caspase-3.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruitment & Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage & Activation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Recruitment & Activation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Cleavage & Activation Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Figure 1. Caspase activation pathways leading to apoptosis.

Experimental Protocols for Kinetic Analysis

Determining the kinetic parameters of caspase-3 inhibition by this compound involves measuring the rate of substrate cleavage in the presence and absence of the inhibitor. A common method utilizes a fluorogenic substrate, such as Ac-DEVD-AMC, where the cleavage releases a fluorescent molecule (AMC) that can be quantified over time.

Materials and Reagents
  • Recombinant active caspase-3

  • Ac-DEVD-AMC (fluorogenic substrate)

  • This compound (competitive inhibitor)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • DMSO (for dissolving substrate and inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~440-460 nm)

Experimental Procedure
  • Preparation of Reagents:

    • Prepare stock solutions of Ac-DEVD-AMC and this compound in DMSO.

    • Prepare a working solution of recombinant caspase-3 in assay buffer.

    • Prepare serial dilutions of the substrate (Ac-DEVD-AMC) and the inhibitor (this compound) in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, set up reactions with varying concentrations of the substrate.

    • For the inhibition assay, add different fixed concentrations of this compound to a set of wells containing the varying substrate concentrations.

    • Include control wells with no enzyme to measure background fluorescence.

    • Include control wells with enzyme and substrate but no inhibitor.

  • Initiation and Measurement:

    • Initiate the reaction by adding the caspase-3 enzyme solution to all wells.

    • Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each substrate and inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot V0 against the substrate concentration ([S]) to generate Michaelis-Menten curves for each inhibitor concentration.

    • Transform the data into a Lineweaver-Burk (double reciprocal) plot (1/V0 vs. 1/[S]).

    • Determine Vmax and Km (and Km,app) from the intercepts of the Lineweaver-Burk plot.

    • Calculate the Ki value using the appropriate equations for competitive inhibition.

Visualizing the Experimental Workflow and Data Analysis

The following diagrams illustrate the general workflow for a kinetic inhibition study and the expected graphical representation of the results for competitive inhibition.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) Serial_Dilutions Create Serial Dilutions (Substrate & Inhibitor) Reagent_Prep->Serial_Dilutions Plate_Setup Set up Reactions in 96-well Plate (Varying [S] and [I]) Serial_Dilutions->Plate_Setup Reaction_Initiation Initiate Reaction with Enzyme Plate_Setup->Reaction_Initiation Fluorescence_Reading Measure Fluorescence over Time Reaction_Initiation->Fluorescence_Reading Calculate_V0 Calculate Initial Velocities (V0) Fluorescence_Reading->Calculate_V0 Plot_Data Generate Michaelis-Menten & Lineweaver-Burk Plots Calculate_V0->Plot_Data Determine_Parameters Determine Vmax, Km, and Ki Plot_Data->Determine_Parameters G x_axis x_end x_axis->x_end 1/[S] y_axis y_end y_axis->y_end 1/V₀ 1_vmax 1/Vmax neg_1_km neg_1_km->1_vmax No Inhibitor neg_1_kmapp neg_1_kmapp->1_vmax + Competitive Inhibitor

References

Methodological & Application

Application Notes and Protocols for Caspase-3 Activity Assay Using Ac-DEVD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 (cysteine-aspartic protease-3) is a key executioner caspase in the apoptotic signaling pathway.[1][2] Its activation from the inactive zymogen, procaspase-3, leads to the cleavage of a plethora of cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.[2][3] The specific recognition sequence for caspase-3 is a four amino acid peptide, Asp-Glu-Val-Asp (DEVD).[2] This specificity allows for the design of synthetic substrates and inhibitors for the sensitive detection and modulation of caspase-3 activity.

This document provides detailed protocols for the use of Ac-DEVD-CHO, a potent and reversible peptide aldehyde inhibitor of caspase-3, in conjunction with colorimetric and fluorometric caspase-3 activity assays.[4][5] this compound acts as a competitive inhibitor by interacting with the active site cysteine of caspase-3.[4] These assays are fundamental tools for studying apoptosis and for the screening and characterization of potential therapeutic agents that target the apoptotic pathway.

Principle of the Assays

The caspase-3 activity assays are based on the enzymatic cleavage of a synthetic substrate containing the DEVD sequence, which is fused to a reporter molecule—either a chromophore or a fluorophore.

  • Colorimetric Assay: This assay utilizes the substrate Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[6][7] Cleavage of this substrate by active caspase-3 releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405 nm.[6][8] The amount of pNA released is directly proportional to the caspase-3 activity in the sample.

  • Fluorometric Assay: This assay employs a fluorogenic substrate, such as Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) or Ac-DEVD-AFC (acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin).[9][10][11] Upon cleavage by caspase-3, the free fluorophore (AMC or AFC) is liberated, resulting in a significant increase in fluorescence intensity.[9][12] The emitted fluorescence is proportional to the caspase-3 activity and can be measured using a fluorometer. This method generally offers higher sensitivity compared to the colorimetric assay.

This compound serves as a specific inhibitor in these assays, allowing for the confirmation that the observed signal is due to caspase-3 or closely related DEVD-specific caspase activity.[13][14] By comparing the signal in the presence and absence of this compound, the specificity of the caspase-3 activity can be determined.

Data Presentation

The following tables summarize key quantitative data for the inhibitor this compound and the commonly used caspase-3 substrates.

InhibitorTarget CaspasesKi (Inhibition Constant)
This compound Caspase-30.23 nM[4]
Caspase-71.6 nM[4]
SubstrateAssay TypeKm (Michaelis Constant)kcat (Catalytic Rate Constant)kcat/Km (Catalytic Efficiency)
Ac-DEVD-pNA Colorimetric9.7 - 11 µM[7][15]2.4 M⁻¹s⁻¹[15]2.2 x 10⁵ M⁻¹s⁻¹
Ac-DEVD-AMC Fluorometric10 µMNot Widely ReportedNot Widely Reported
Ac-DEVD-AFC FluorometricNot Widely ReportedNot Widely ReportedNot Widely Reported
Assay TypeSampleTreatmentAbsorbance/Fluorescence (Arbitrary Units)
Colorimetric Jurkat Cell LysateUntreated Control0.15
Apoptosis Inducer0.85
Apoptosis Inducer + this compound0.20
Fluorometric HeLa Cell LysateUntreated Control1500
Apoptosis Inducer8500
Apoptosis Inducer + this compound1800

Experimental Protocols

Preparation of Cell Lysates

This protocol is suitable for both adherent and suspension cells.

Materials:

  • Cells (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[6]

  • Microcentrifuge tubes

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Wash the cells with ice-cold PBS. Add a small volume of ice-cold Cell Lysis Buffer and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again, discard the supernatant, and resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).[8]

  • Lysis: Incubate the cell suspension on ice for 15-30 minutes, with occasional vortexing.[6][16]

  • Centrifugation: Centrifuge the lysate at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet the cellular debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins including caspases, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). It is recommended to normalize the lysate concentration to 1-4 mg/mL for consistent results.

  • Storage: Use the lysate immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Colorimetric Caspase-3 Activity Assay

Materials:

  • Cell lysate (prepared as described above)

  • Ac-DEVD-pNA substrate (stock solution, e.g., 4 mM in DMSO)[8]

  • This compound inhibitor (stock solution, e.g., 100 µM in DMSO)[17]

  • 2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 20% glycerol, 2 mM EDTA, 0.2% CHAPS, 10 mM DTT)[8]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Assay Preparation: In a 96-well microplate, prepare the following reactions for each sample:

    • Sample: 50 µL of cell lysate

    • Inhibitor Control: 50 µL of cell lysate + 5 µL of this compound solution

    • Blank: 50 µL of Cell Lysis Buffer

  • Reaction Initiation: Prepare a master mix containing:

    • 50 µL of 2x Reaction Buffer

    • 5 µL of Ac-DEVD-pNA substrate solution

  • Add 55 µL of the master mix to each well. The final volume in each well should be approximately 105-110 µL.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8] The incubation time may be extended if the signal is low.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. The caspase-3 activity is proportional to the absorbance of the sample minus the absorbance of the inhibitor control. The fold-increase in caspase-3 activity can be determined by comparing the results from apoptotic samples with those from non-induced controls.[8]

Fluorometric Caspase-3 Activity Assay

Materials:

  • Cell lysate (prepared as described above)

  • Ac-DEVD-AMC or Ac-DEVD-AFC substrate (stock solution, e.g., 1 mM in DMSO)[18]

  • This compound inhibitor (stock solution, e.g., 100 nM in DMSO)[13]

  • 2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)[18]

  • Black 96-well microplate suitable for fluorescence measurements

  • Fluorometer with appropriate excitation and emission filters (Ex/Em: ~380/460 nm for AMC, ~400/505 nm for AFC)[12]

Procedure:

  • Assay Preparation: In a black 96-well microplate, prepare the following reactions for each sample:

    • Sample: 50 µL of cell lysate

    • Inhibitor Control: 50 µL of cell lysate + 1 µL of this compound solution

    • Blank: 50 µL of Cell Lysis Buffer

  • Reaction Initiation: Prepare a master mix containing:

    • 50 µL of 2x Reaction Buffer

    • 5 µL of Ac-DEVD-AMC or Ac-DEVD-AFC substrate solution (final concentration ~50 µM)

  • Add 55 µL of the master mix to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[18]

  • Measurement: Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the fluorescence of the blank from all readings. The caspase-3 activity is proportional to the fluorescence of the sample minus the fluorescence of the inhibitor control. The fold-increase in caspase-3 activity can be determined by comparing the results from apoptotic samples with those from non-induced controls.[18]

Visualizations

Caspase-3 Signaling Pathway

Caspase3_Signaling_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria DISC DISC Formation Death_Receptors->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP, Lamin) Caspase3->Substrates Ac_DEVD_CHO This compound Ac_DEVD_CHO->Caspase3 Apoptosis Apoptosis Substrates->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways converging on the activation of Caspase-3.

Experimental Workflow for Caspase-3 Activity Assay

Caspase3_Assay_Workflow Start Start: Induce Apoptosis in Cells Cell_Harvest Harvest and Lyse Cells Start->Cell_Harvest Protein_Quant Quantify Protein Concentration Cell_Harvest->Protein_Quant Setup_Assay Set up Assay Plate: - Sample - Inhibitor Control (this compound) - Blank Protein_Quant->Setup_Assay Add_Reagents Add Reaction Buffer and Substrate (Ac-DEVD-pNA/AMC/AFC) Setup_Assay->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Measure Measure Absorbance (405 nm) or Fluorescence (Ex/Em) Incubate->Measure Analyze Analyze Data: - Subtract Blank - Calculate Activity Measure->Analyze End End: Determine Caspase-3 Activity Analyze->End

Caption: Step-by-step workflow for performing a caspase-3 activity assay.

References

Optimal Concentration of Ac-DEVD-CHO for Treating Cultured Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DEVD-CHO is a potent, reversible, and cell-permeable inhibitor of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[1][2] Its sequence, DEVD (Asp-Glu-Val-Asp), mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a substrate of caspase-3.[3] By competitively binding to the active site of caspase-3, this compound effectively blocks the downstream events of apoptosis, including the cleavage of PARP and other cellular substrates, making it an invaluable tool for studying the mechanisms of programmed cell death.

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound in cultured cells. Included are detailed protocols for assessing its efficacy and cellular effects, along with quantitative data from various studies to aid in experimental design.

Data Presentation: Efficacy of this compound in Various Cell Models

The optimal concentration of this compound is highly dependent on the cell type, the apoptosis-inducing stimulus, and the experimental duration. The following tables summarize quantitative data from several studies, offering a starting point for concentration range selection.

Table 1: Inhibition of Apoptosis and Caspase Activity

Cell Line/TypeApoptosis InducerThis compound ConcentrationIncubation TimeObserved Effect
NT2 cellsCamptothecin> 100 µM5 hoursEC50 for inhibition of apoptosis[4]
THP-1 cells---70 µMNot specifiedIC50 for inhibition of amidolytic activity[4]
Rat Lens Epithelial Cells2 mM H₂O₂Not specified24 hoursBlocked apoptosis[5]
Mouse Embryonic Fibroblasts (MEFs)TNF + CHX20, 50 µM2 hoursInhibition of DEVDase activity
Wheat MicrosporesCulture-induced stressNot specified96 hoursIncreased cell viability by 21.5%[6]
Petunia Pollen TubesSelf-incompatibility0.25 mM2 hours pre-pollinationSuppressed programmed cell death[7]

Table 2: Ki and IC50 Values for Caspase Inhibition

Caspase TargetKi ValueIC50 ValueNotes
Caspase-30.23 nM[1]0.016 µMPotent inhibition
Caspase-71.6 nM[1]Not specifiedStrong inhibition
Caspase-118 nMNot specifiedModerate inhibition
Caspase-21.7 µMNot specifiedWeak inhibition
Caspase-4132 nMNot specifiedModerate inhibition
Caspase-5205 nMNot specifiedModerate inhibition
Caspase-631 nMNot specifiedModerate inhibition
Caspase-80.92 nMNot specifiedStrong inhibition
Caspase-960 nMNot specifiedModerate inhibition
Caspase-1012 nMNot specifiedStrong inhibition

Mandatory Visualizations

Signaling Pathway

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf1 Apaf1 Cytochrome c->Apaf1 Binds Procaspase-9 Procaspase-9 Apaf1->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Executes This compound This compound This compound->Caspase-3 Inhibits Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: Caspase-3 activation pathway and point of inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells in multi-well plates B Allow cells to adhere overnight A->B C Pre-treat with various concentrations of this compound B->C D Induce apoptosis (e.g., with Staurosporine, TNF-α) C->D E Incubate for a defined period D->E F Cell Viability Assay (MTT/MTS) E->F G Caspase-3 Activity Assay (Ac-DEVD-AMC) E->G H Western Blot (Cleaved Caspase-3, Cleaved PARP) E->H I Data Analysis and Optimal Concentration Determination F->I G->I H->I

Caption: Workflow for determining the optimal this compound concentration.

Experimental Protocols

Determining Optimal Inhibitor Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the concentration of this compound that effectively rescues cells from an apoptotic stimulus without causing cytotoxicity itself.

Materials:

  • Cultured cells

  • 96-well plates

  • This compound (reconstituted in DMSO)

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Serum-free culture medium

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.[8]

  • Inhibitor Pre-treatment:

    • Prepare a serial dilution of this compound in culture medium (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 1 µM, 100 nM).

    • Include a vehicle control (DMSO) and a no-treatment control.

    • Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Incubate for 1-2 hours at 37°C.

  • Apoptosis Induction:

    • Add the apoptosis-inducing agent at a predetermined effective concentration to all wells except the no-treatment control.

    • Incubate for the desired period (e.g., 4-24 hours), depending on the inducer and cell type.

  • MTT Assay:

    • Remove the medium from the wells.[8]

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[9]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 590 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the no-treatment control. The optimal concentration of this compound will be the lowest concentration that provides significant protection against the apoptotic stimulus without showing toxicity in the absence of the stimulus.

Caspase-3 Activity Assay

This assay directly measures the enzymatic activity of caspase-3 in cell lysates.

Materials:

  • Treated cells from a 6-well plate or larger format

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton-X-100, 10 mM NaPPi)[10]

  • Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[10]

  • Fluorogenic Caspase-3 Substrate: Ac-DEVD-AMC (reconstituted in DMSO)

  • 96-well black, flat-bottom plate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 430-460 nm)[3]

Protocol:

  • Cell Lysate Preparation:

    • Culture and treat cells with an apoptosis inducer with and without various concentrations of this compound as described previously.

    • Harvest the cells and wash once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (~2-10 million cells/mL) and incubate on ice for 30 minutes.[10]

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Assay Reaction:

    • In a 96-well black plate, add 10-50 µL of cell lysate to each well.

    • Add Protease Assay Buffer to bring the total volume to 100 µL.

    • Add Ac-DEVD-AMC to a final concentration of 20 µM.[3]

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[3]

    • Measure the fluorescence using a plate reader with excitation at 380 nm and emission between 430-460 nm.[3]

  • Analysis: Compare the fluorescence intensity of samples treated with this compound to the positive control (apoptosis inducer alone) to determine the extent of caspase-3 inhibition.

Western Blotting for Cleaved PARP and Cleaved Caspase-3

This method provides a qualitative or semi-quantitative assessment of caspase-3 activation and its downstream effects.

Materials:

  • Treated cell lysates (prepared as above, but with protease and phosphatase inhibitors in the lysis buffer)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-PARP

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-PARP) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescence substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis: The appearance of the 17 kDa cleaved caspase-3 fragment and the 89 kDa cleaved PARP fragment indicates caspase-3 activation.[11][12] The reduction in these bands in the presence of this compound confirms its inhibitory effect. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

References

Application Notes and Protocols for Ac-DEVD-CHO in Flow Cytometry Analysis of Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DEVD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a potent and specific inhibitor of caspase-3 and caspase-7.[1][2] The sequence DEVD (Asp-Glu-Val-Asp) is derived from the cleavage site of PARP (Poly (ADP-ribose) polymerase), a key substrate of activated caspase-3.[3] During apoptosis, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[3] The aldehyde group (-CHO) on the C-terminus of the peptide allows for reversible, competitive inhibition of the caspase active site.[2]

In the context of flow cytometry, this compound serves as a crucial control to confirm the involvement of caspase-3/7 in an observed apoptotic process. By pre-treating cells with this compound before inducing apoptosis, researchers can specifically block the caspase-3/7 pathway. A subsequent reduction in the apoptotic cell population, as measured by markers like Annexin V staining or fluorescent caspase substrates (FLICA), provides strong evidence for a caspase-3/7-dependent mechanism.

Principle of the Method

The primary application of this compound in flow cytometry is to function as a negative control to validate the specificity of apoptosis detection methods that rely on caspase-3/7 activity. When cells are induced to undergo apoptosis, executioner caspases like caspase-3 are activated. These active caspases can be detected using various flow cytometry-based assays, such as those employing fluorescently labeled inhibitors of caspases (FLICA) or substrates that become fluorescent upon cleavage by caspases.

By incubating cells with this compound prior to or concurrently with an apoptosis-inducing agent, the activation of caspase-3 and -7 is blocked. Consequently, in a flow cytometry experiment:

  • The fluorescence signal from a caspase-3/7-specific FLICA reagent will be significantly reduced.

  • The percentage of cells staining positive for Annexin V (an early marker of apoptosis) may be decreased if the apoptotic pathway is heavily reliant on caspase-3/7.

  • The overall percentage of apoptotic cells, as determined by a combination of markers, will be diminished.

This inhibitory effect allows for the dissection of apoptotic signaling pathways and confirms that the observed cell death is indeed mediated through the activation of caspase-3/7.

Signaling Pathway and Experimental Workflow

Caspase-3 Activation Pathway in Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Ac_DEVD_CHO This compound Ac_DEVD_CHO->Caspase3 Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase-3 activation pathways and the inhibitory action of this compound.

Experimental Workflow for Apoptosis Analysis using this compound and Flow Cytometry

G cluster_setup Experimental Setup cluster_staining Staining cluster_analysis Analysis start Seed Cells inducer Induce Apoptosis (e.g., Staurosporine) start->inducer Apoptosis Group inhibitor Pre-treat with This compound start->inhibitor Inhibitor Group control Vehicle Control start->control Control Group harvest Harvest and Wash Cells inducer->harvest inhibitor->inducer Add Inducer control->harvest stain Stain with Apoptosis Markers (e.g., Annexin V-FITC & PI) harvest->stain flow Acquire Data on Flow Cytometer stain->flow analyze Analyze Data (Quantify Apoptotic Populations) flow->analyze

Caption: General workflow for assessing caspase-3 dependent apoptosis using this compound in flow cytometry.

Experimental Protocols

Protocol: Inhibition of Apoptosis with this compound for Flow Cytometry Analysis

This protocol provides a general framework for using this compound as an inhibitor to confirm caspase-3/7-mediated apoptosis in conjunction with Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, TNF-α)

  • This compound (CAS 178603-78-6), reconstituted in DMSO

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Annexin V Binding Buffer (10X)

  • FITC Annexin V (or other fluorescent conjugate)

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere and recover overnight if applicable.

  • Experimental Groups: Set up the following experimental groups in triplicate:

    • Negative Control (Untreated): Cells treated with vehicle control (e.g., DMSO) only.

    • Positive Control (Apoptosis Induced): Cells treated with the apoptosis-inducing agent.

    • Inhibitor Control: Cells pre-treated with this compound followed by the addition of the apoptosis-inducing agent.

    • Inhibitor Only Control: Cells treated with this compound only to assess any potential toxicity of the inhibitor itself.

  • Inhibitor Pre-treatment:

    • To the "Inhibitor Control" and "Inhibitor Only Control" wells, add this compound to a final concentration typically ranging from 20 µM to 100 µM. The optimal concentration should be determined empirically for your cell type and apoptosis inducer.

    • Incubate the cells for a pre-determined time, generally between 30 minutes to 3 hours, at 37°C in a CO₂ incubator. A 1-hour pre-incubation is a common starting point.[4]

  • Apoptosis Induction:

    • To the "Positive Control" and "Inhibitor Control" wells, add the apoptosis-inducing agent at its predetermined optimal concentration and incubation time.

    • Add the corresponding volume of vehicle to the "Negative Control" and "Inhibitor Only Control" wells.

    • Incubate all plates for the required time to induce apoptosis (e.g., 4-24 hours).

  • Cell Harvesting:

    • Suspension cells: Gently transfer the cells from each well to individual flow cytometry tubes.

    • Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells once with PBS, and then detach them using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Combine the detached cells with the collected culture medium.

    • Centrifuge all cell suspensions at 300-400 x g for 5 minutes at 4°C.

  • Washing:

    • Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Add 5 µL of PI staining solution immediately before analysis. Do not wash the cells after adding PI.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

    • Set up appropriate gates to exclude debris and doublets.

    • Use unstained, Annexin V only, and PI only stained cells to set up compensation and gates for the analysis.

    • Collect data for a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Compare the percentage of apoptotic cells (early + late) in the "Positive Control" group with the "Inhibitor Control" group. A significant reduction in the apoptotic population in the presence of this compound indicates a caspase-3/7-dependent apoptotic pathway.

Data Presentation

The following tables summarize quantitative data from representative studies demonstrating the inhibitory effect of this compound on apoptosis as measured by flow cytometry.

Cell LineApoptosis InducerThis compound Concentration% Apoptosis (Inducer Only)% Apoptosis (Inducer + this compound)Reference
Vascular Smooth Muscle CellsArtesunate (40 µg/mL)100 µmol/LNot specified, but significantly increasedSignificantly reduced (P < 0.01)[4]
A549 (Lung Carcinoma)Physcion 8-O-beta-glucopyranoside (PG) (80 µg/mL)Not explicitly stated, but used as an inhibitor70.72% (Late Apoptotic/Necrotic)Significantly reduced[5]
SLNT (Cell Line)Not SpecifiedNot Specified32.91 ± 1.21%15.88 ± 1.58%[6]
HeLa (Cervical Cancer)Hypericin-mediated PDTNot SpecifiedNot specified, but increased7.43%[6]
ParameterControlApoptosis InducerApoptosis Inducer + this compound
Live Cells (%) ~95%DecreasedIncreased compared to inducer alone
Early Apoptotic Cells (%) <5%IncreasedDecreased compared to inducer alone
Late Apoptotic/Necrotic Cells (%) <5%IncreasedDecreased compared to inducer alone

Note: The values in the second table are representative and will vary depending on the cell type, apoptosis inducer, and experimental conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
No inhibition of apoptosis observed with this compound The apoptotic pathway is caspase-3/7 independent.Consider using a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the pathway is caspase-dependent at all. Explore other cell death mechanisms like necroptosis.
Insufficient concentration or incubation time of this compound.Perform a dose-response and time-course experiment to optimize the inhibitor concentration and pre-incubation time.
This compound has degraded.Ensure proper storage of the inhibitor (-20°C) and use a fresh aliquot.
High background apoptosis in the negative control Cells are unhealthy or stressed.Ensure optimal cell culture conditions. Handle cells gently during harvesting and staining.
Reagents are contaminated.Use fresh, sterile buffers and reagents.
High percentage of necrotic cells in all samples Harsh cell handling.Be gentle during cell harvesting and resuspension. Avoid excessive vortexing.
Apoptosis induction was too strong or for too long.Optimize the concentration of the apoptosis inducer and the incubation time to capture more cells in the early apoptotic phase.

References

Application Note: Confirming Ac-DEVD-CHO Inhibition of Caspase-3 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process characterized by a cascade of specific cellular events. A key executioner in this pathway is Caspase-3, a cysteine-aspartic protease.[1] Caspase-3 is synthesized as an inactive zymogen (pro-caspase-3, ~32-35 kDa) and, upon apoptotic signaling, is cleaved into active p17 and p12 fragments.[1][2] This activation leads to the cleavage of numerous cellular proteins, including Poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell disassembly.[2][3]

The synthetic tetrapeptide Ac-DEVD-CHO is a potent, competitive, and reversible inhibitor of caspase-3.[4][5] It mimics the DEVD cleavage site found in substrates like PARP, allowing it to block the enzyme's active site.[5][6] This application note provides a detailed protocol to induce apoptosis in a cell culture model and subsequently use Western blotting to visually and quantitatively confirm the inhibitory effect of this compound on caspase-3 activation and its downstream activity.

Principle of the Assay

This protocol is based on the detection of changes in the molecular weight of caspase-3 and its substrate PARP using Western blot. In apoptotic cells, the ~35 kDa pro-caspase-3 band will decrease in intensity, while the ~17 kDa cleaved fragment will appear or increase. Concurrently, the full-length PARP (~116 kDa) will be cleaved, leading to the appearance of an ~89 kDa fragment.[2] By pre-treating cells with this compound, we expect to prevent this cleavage, thus demonstrating the inhibitor's efficacy. The workflow involves inducing apoptosis, treating with the inhibitor, lysing the cells, and analyzing the protein lysates via SDS-PAGE and immunoblotting.

Visualized Signaling Pathway and Workflow

Caspase3_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Pro_Caspase3 Pro-Caspase-3 (Inactive, ~35 kDa) Initiator_Caspases->Pro_Caspase3 Cleavage Active_Caspase3 Active Caspase-3 (Cleaved, p17/p12) Pro_Caspase3->Active_Caspase3 PARP PARP (~116 kDa) Active_Caspase3->PARP Cleavage Cleaved_PARP Cleaved PARP (~89 kDa) PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Inhibitor This compound Inhibitor->Pro_Caspase3

Figure 1: Caspase-3 activation pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment (Control, Inducer, Inhibitor) B 2. Cell Lysis & Harvesting (RIPA Buffer + Protease Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. Sample Preparation (Laemmli Buffer + Heat) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Protein Transfer (Transfer to PVDF membrane) E->F G 7. Immunoblotting (Blocking, Primary/Secondary Antibodies) F->G H 8. Detection (Chemiluminescence, Imaging) G->H I 9. Data Analysis (Band Densitometry) H->I

Figure 2: Experimental workflow from cell treatment to Western blot data analysis.

Experimental Protocols

Part A: Cell Culture, Apoptosis Induction, and Inhibition

This protocol is optimized for Jurkat cells (a human T-lymphocyte cell line) grown in suspension, a common model for apoptosis studies.[7]

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cells in the exponential growth phase.

  • Cell Plating: Harvest and count the cells. Resuspend the cells in fresh medium to a final concentration of 5 x 10⁵ cells/mL. Aliquot cells into appropriately labeled flasks for each treatment group.

  • Inhibitor Pre-treatment: To the designated flasks, add this compound (reconstituted in DMSO) to a final concentration of 20-50 µM. Also, add an equivalent volume of DMSO to the flasks not receiving the inhibitor (vehicle control). Incubate for 1-2 hours at 37°C.[8]

  • Apoptosis Induction: Add an apoptosis-inducing agent to the designated flasks. For example, use Staurosporine at a final concentration of 1 µM.[7]

  • Experimental Groups:

    • Negative Control: Untreated cells.

    • Vehicle Control: Cells treated with DMSO only.

    • Positive Control: Cells treated with Staurosporine (and DMSO).

    • Experimental Group: Cells pre-treated with this compound, then treated with Staurosporine.

  • Incubation: Incubate all flasks for 3-6 hours at 37°C. The optimal time should be determined empirically for your specific cell line and inducer.[7]

  • Cell Harvesting: Transfer the cell suspensions to conical tubes. Centrifuge at 300-350 x g for 5 minutes at 4°C. Discard the supernatant.[9]

  • Washing: Wash the cell pellets once with 5 mL of ice-cold Phosphate Buffered Saline (PBS). Centrifuge again and completely aspirate the supernatant. The cell pellets are now ready for lysis.

Part B: Cell Lysis and Protein Quantification
  • Lysis: Add ice-cold RIPA Lysis Buffer supplemented with a protease inhibitor cocktail to the cell pellet (e.g., 100 µL per 1-2 x 10⁶ cells).[10]

  • Incubation: Vortex briefly and incubate on ice for 20-30 minutes, with intermittent vortexing.[9]

  • Clarification: Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C.[9]

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled microcentrifuge tube. Discard the pellet.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

Part C: Western Blotting
  • Sample Preparation: Normalize all samples to the same protein concentration with RIPA buffer. Add 4X Laemmli Sample Buffer to each lysate (to a final concentration of 1X) and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of a 10-15% SDS-polyacrylamide gel.[11] Also, load a pre-stained protein ladder to monitor migration and transfer. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane according to standard wet or semi-dry transfer protocols.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a solution of primary antibodies diluted in blocking buffer.

    • Anti-Caspase-3 Antibody: Use an antibody that detects both pro-caspase-3 (~35 kDa) and the cleaved fragment (~17 kDa).[12] (e.g., diluted 1:1000).

    • Anti-Cleaved PARP Antibody: Use an antibody specific for the cleaved 89 kDa fragment.[13] (e.g., diluted 1:1000).

    • Loading Control Antibody: Use an anti-β-actin or anti-GAPDH antibody (e.g., diluted 1:5000) to ensure equal protein loading.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:2000 - 1:5000) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Presentation and Expected Results

The results of the Western blot can be quantified by measuring the band intensity (densitometry) using imaging software. The intensity of the cleaved caspase-3 and cleaved PARP bands should be normalized to the loading control (e.g., β-actin).

Expected Results:

  • Negative Control: Strong band for pro-caspase-3 (~35 kDa), no or very faint band for cleaved caspase-3 (~17 kDa) or cleaved PARP (~89 kDa).

  • Positive Control (Inducer only): Decreased intensity of pro-caspase-3 band, with a strong appearance of the cleaved caspase-3 band. A strong band for cleaved PARP should also be visible.

  • Experimental Group (Inhibitor + Inducer): A strong band for pro-caspase-3 should be preserved, with a significantly reduced or absent band for cleaved caspase-3 and cleaved PARP compared to the positive control.

Table 1: Summary of Expected Quantitative Western Blot Data

Treatment Group Pro-Caspase-3 (~35 kDa) (Normalized Intensity) Cleaved Caspase-3 (~17 kDa) (Normalized Intensity) Cleaved PARP (~89 kDa) (Normalized Intensity)
Negative Control 1.00 0.05 0.02
Positive Control (+ Inducer) 0.25 0.95 0.98
Inhibitor Control 0.98 0.06 0.03
Experimental (+ Inhibitor, + Inducer) 0.85 0.15 0.12

(Note: Values are hypothetical and represent relative band intensities normalized to a loading control and compared to the negative control.)

References

Ac-DEVD-CHO: Application Notes and Protocols for Effective Caspase-3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ac-DEVD-CHO, a potent and reversible tetrapeptide aldehyde inhibitor of caspase-3 and caspase-7. Understanding the optimal treatment duration is critical for achieving effective inhibition in various experimental models. This document outlines recommended protocols, summarizes key quantitative data from published studies, and provides visualizations to aid in experimental design.

Introduction to this compound

This compound (N-Acetyl-Asp-Glu-Val-Asp-CHO) is a synthetic, cell-permeable peptide inhibitor that mimics the caspase-3 cleavage site in its natural substrate, PARP (Poly (ADP-ribose) polymerase)[1]. Its aldehyde functional group interacts with the active site cysteine of caspase-3, leading to potent and reversible inhibition. With a Ki value of approximately 0.23 nM for caspase-3, it is a highly effective tool for studying the downstream events of caspase-3 activation in apoptosis[2][3]. While highly potent for caspase-3, it's important to note that this compound also exhibits inhibitory activity against other caspases, such as caspase-7[3].

Signaling Pathway of Caspase-3 Activation and Inhibition

The following diagram illustrates the intrinsic and extrinsic apoptosis pathways leading to the activation of caspase-3, the executioner caspase, and the point of inhibition by this compound.

G Caspase-3 Activation and Inhibition Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inhibition Caspase-3 Activation and Inhibition Pathway cluster_downstream Caspase-3 Activation and Inhibition Pathway FasL FasL / TNF FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_damage DNA Damage Mitochondrion Mitochondrion DNA_damage->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Inhibitor This compound Inhibitor->Caspase3 Apoptosis Apoptosis PARP->Apoptosis G Protocol 1: Cell-Free Caspase-3 Inhibition Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement prep_inhibitor Prepare this compound working solution add_inhibitor Add inhibitor to enzyme prep_inhibitor->add_inhibitor prep_enzyme Aliquot purified caspase-3 prep_enzyme->add_inhibitor pre_incubate Pre-incubate for 10-15 min add_inhibitor->pre_incubate add_substrate Add caspase-3 substrate pre_incubate->add_substrate measure_signal Measure fluorescence/ absorbance over time add_substrate->measure_signal G Protocol 2: Cell-Based Apoptosis Inhibition Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate cells and allow to attach add_inhibitor Pre-treat with This compound (1-2h) plate_cells->add_inhibitor induce_apoptosis Add apoptotic stimulus add_inhibitor->induce_apoptosis incubate Incubate for required duration induce_apoptosis->incubate harvest_cells Harvest and wash cells incubate->harvest_cells stain_cells Stain for apoptosis markers harvest_cells->stain_cells analyze Analyze by flow cytometry or microscopy stain_cells->analyze

References

Application Notes and Protocols for Caspase-3/7 Assays Using Ac-DEVD-CHO-Compatible Cell Lysis Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 and caspase-7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of programmed cell death, making them critical targets for research in various fields, including cancer biology, neurodegenerative diseases, and drug development. The tetrapeptide Ac-DEVD-CHO is a potent and reversible inhibitor of caspase-3 (Ki = 0.23 nM) and caspase-7 (Ki = 1.6 nM)[1][2]. It functions by interacting with the active site cysteine of these caspases, effectively blocking their proteolytic activity[1]. This specific inhibition is crucial for distinguishing caspase-3/7 activity from that of other proteases in cell lysates.

The accurate measurement of caspase-3/7 activity relies on the effective lysis of cells to release these enzymes in their active form while preserving their activity. The choice of cell lysis buffer is therefore critical and must be compatible with the downstream caspase assay, including the use of inhibitors like this compound. This document provides detailed protocols and application notes for selecting and using cell lysis buffers compatible with this compound for sensitive and reliable caspase-3/7 activity assays.

Data Presentation: Comparison of Compatible Cell Lysis Buffers

Several formulations of cell lysis buffers are compatible with caspase assays using this compound. The choice of buffer can depend on the cell type and specific experimental requirements. Below is a summary of commonly used lysis buffer compositions.

Buffer Component Formulation 1 [3][4]Formulation 2 [5][6]Formulation 3 [7]Formulation 4 [8]
Buffering Agent 50 mM HEPES, pH 7.410 mM Tris, pH 7.550 mM HEPES, pH 7.550 mM HEPES, pH 7.4
Detergent 5 mM CHAPS1% Triton X-1000.1% CHAPS, 0.1% Nonidet P-400.1% CHAPS
Reducing Agent 5 mM DTT-2 mM DTT5 mM DTT
Salts -130 mM NaCl, 10 mM NaPi, 10 mM NaPPi--
Chelating Agent --1 mM EDTA0.1 mM EDTA
Protease Inhibitors Optional (cysteine protease inhibitors omitted)Optional1 mM PMSF, 2 µg/ml leupeptin, 2 µg/ml pepstatin AOptional

Note: The addition of protease inhibitors (other than those targeting cysteine proteases like E-64 or leupeptin) is recommended to protect caspases from non-specific degradation[3][4].

Experimental Protocols

Protocol 1: Cell Lysis to Obtain Cytosolic Extract

This protocol describes the preparation of cell lysates for the subsequent measurement of caspase-3/7 activity.

Materials:

  • Cells (adherent or suspension)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Compatible Cell Lysis Buffer (see table above), ice-cold

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Decant the culture medium. Wash the cells once with ice-cold PBS. Remove the PBS and add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 107 cells)[3].

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and remove the supernatant completely[3]. Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 107 cells)[3].

  • Cell Lysis: Incubate the cell suspension on ice for 15-20 minutes[3].

  • Centrifugation: Centrifuge the lysate at 16,000 to 20,000 x g for 10-15 minutes at 4°C to pellet cellular debris[3].

  • Lysate Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube[9].

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing caspase activity.

  • Storage: The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This protocol outlines the measurement of caspase-3/7 activity using a fluorogenic substrate and includes the use of this compound as a specific inhibitor.

Materials:

  • Cell Lysate (from Protocol 1)

  • Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[5][6]

  • Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC, 10 mM stock in DMSO)[4]

  • Caspase-3/7 Inhibitor (this compound, 2 mM stock in DMSO)[3][4]

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 430-460 nm)[5]

Procedure:

  • Reaction Setup: In a 96-well black microplate, prepare the following reactions for each sample:

    • Sample: 50 µL of cell lysate (containing 50-200 µg of protein) + 50 µL of Caspase Assay Buffer.

    • Inhibitor Control: 50 µL of cell lysate + 50 µL of Caspase Assay Buffer containing this compound (final concentration 100 nM)[6]. Incubate for 10-15 minutes at room temperature before adding the substrate.

    • Blank: 50 µL of Lysis Buffer + 50 µL of Caspase Assay Buffer.

  • Substrate Addition: To each well, add 5 µL of the Ac-DEVD-AMC substrate stock solution (final concentration ~20 µM)[5][6].

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light[5]. The incubation time may need to be optimized based on the level of caspase activity.

  • Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength between 430-460 nm[5].

  • Data Analysis:

    • Subtract the blank reading from all sample and inhibitor control readings.

    • The specific caspase-3/7 activity is the difference between the fluorescence of the sample and the fluorescence of the inhibitor control.

    • Results can be expressed as relative fluorescence units (RFU) per microgram of protein per hour.

Mandatory Visualizations

Caspase-3 Signaling Pathway

Caspase3_Signaling_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Cleavage

Caption: Overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of caspase-3.

Experimental Workflow for Caspase-3/7 Assay

Caspase_Assay_Workflow Cell_Culture 1. Cell Culture (Adherent or Suspension) Cell_Harvest 2. Cell Harvest (PBS Wash) Cell_Culture->Cell_Harvest Cell_Lysis 3. Cell Lysis (Compatible Lysis Buffer) Cell_Harvest->Cell_Lysis Centrifugation 4. Centrifugation (Pellet Debris) Cell_Lysis->Centrifugation Lysate_Collection 5. Lysate Collection (Supernatant) Centrifugation->Lysate_Collection Assay_Setup 6. Assay Setup (Lysate, Buffer, Inhibitor) Lysate_Collection->Assay_Setup Substrate_Addition 7. Substrate Addition (Ac-DEVD-AMC) Assay_Setup->Substrate_Addition Incubation 8. Incubation (37°C) Substrate_Addition->Incubation Measurement 9. Fluorescence Measurement (Ex:380nm, Em:430-460nm) Incubation->Measurement Data_Analysis 10. Data Analysis (Normalize to Protein) Measurement->Data_Analysis

Caption: Step-by-step experimental workflow for the fluorometric caspase-3/7 assay.

Logical Relationship of Assay Components

Assay_Components_Logic Active_Caspase3 Active Caspase-3/7 (in Cell Lysate) Ac_DEVD_AMC Ac-DEVD-AMC (Fluorogenic Substrate) Active_Caspase3->Ac_DEVD_AMC Cleaves No_Signal No/Reduced Signal Active_Caspase3->No_Signal Fluorescent_Signal Fluorescent Signal (AMC Release) Ac_DEVD_AMC->Fluorescent_Signal Results in Ac_DEVD_CHO This compound (Inhibitor) Ac_DEVD_CHO->Active_Caspase3 Inhibits Ac_DEVD_CHO->No_Signal

Caption: Logical relationship between the enzyme, substrate, inhibitor, and the resulting signal in the caspase-3/7 assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ac-DEVD-CHO in Apoptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, observing expected experimental outcomes is crucial. The caspase-3 inhibitor Ac-DEVD-CHO is a vital tool for studying apoptosis. However, when it fails to inhibit this process, it can be a significant roadblock. This guide provides a structured approach to troubleshooting common issues encountered when using this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor is not preventing apoptosis in my cell culture. What are the primary reasons this might be happening?

There are several potential reasons for the failure of this compound to inhibit apoptosis. These can be broadly categorized as issues with the inhibitor itself, the experimental setup, or the biological system.

  • Inhibitor Integrity: The inhibitor may have degraded due to improper storage or handling.

  • Suboptimal Concentration: The concentration of this compound used may be too low to effectively inhibit caspase-3/7 in your specific cell type and under your experimental conditions.

  • Incorrect Timing of Addition: The inhibitor might be added too late in the apoptotic process, after the point of no return where caspase-3 has already been activated and has initiated downstream events.

  • Caspase-Independent Apoptosis: The apoptotic pathway induced in your experiment may not be dependent on caspase-3. Cells can undergo programmed cell death through alternative pathways involving other caspases or non-caspase proteases.[1]

  • Cell Health and Confluency: Poor cell health or over-confluent cultures can lead to spontaneous apoptosis, which may mask the inhibitory effect of this compound.

Q2: How can I be sure that my this compound is active and stable?

Proper storage and handling are critical for the stability of this compound.

  • Storage: The lyophilized powder should be stored at -20°C. Once reconstituted in DMSO, it should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] Many suppliers guarantee stability for at least a year if stored correctly.

  • Positive Control: To confirm the inhibitor's activity, perform a small-scale positive control experiment. Use a known inducer of caspase-3-dependent apoptosis in a sensitive cell line and test if your inhibitor can block it.

Q3: What is the recommended working concentration for this compound?

The effective concentration of this compound is highly dependent on the cell type, the apoptosis-inducing agent, and the experimental duration. A concentration titration is always recommended to determine the optimal concentration for your specific system. However, based on published studies, a general range can be suggested.

Quantitative Data Summary

The following table summarizes effective concentrations of this compound used in various studies.

Cell TypeApoptosis InducerThis compound ConcentrationObserved EffectReference
Vascular Smooth Muscle CellsArtesunate (40 µg/mL)100 µMSignificantly decreased the apoptosis rate.[3]
Human NT2 cellsCamptothecin> 100 µMInhibition of apoptosis observed by ELISA.[4]
THP-1 cells(Amidolytic activity assay)IC50: 70 µMInhibition of IL-1 beta converting enzyme activity.[4]
Bone Tumor CellsCamptothecinNot specifiedBlocks camptothecin-induced apoptosis.[5]
Cardiomyocytes (in vivo, mice)Myocardial InfarctionNot specified84% reduction in cardiomyocyte apoptosis.[6]
Photoreceptor cells (in vivo, rats)Not specifiedNot specifiedSuppressed and/or delayed photoreceptor cell damage.[6]
HUT-102 cellsArsenic Trioxide100 µMPrevention of As2O3-induced apoptosis.[7]

Experimental Protocols

Protocol 1: Inhibition of Apoptosis using this compound

This protocol outlines the general steps for using this compound to inhibit apoptosis in cell culture.

Materials:

  • This compound (lyophilized powder)

  • DMSO (cell culture grade)

  • Cell culture medium appropriate for your cells

  • Apoptosis-inducing agent

  • Cells in culture

Procedure:

  • Reconstitution of this compound: Reconstitute the lyophilized this compound in DMSO to create a stock solution (e.g., 10 mM). Mix well by vortexing. Store the stock solution in aliquots at -20°C or -80°C.

  • Cell Seeding: Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Pre-treatment with Inhibitor: Prior to inducing apoptosis, pre-incubate the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 1-2 hours. This allows the inhibitor to enter the cells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Induction of Apoptosis: Add the apoptosis-inducing agent to the culture medium containing the inhibitor.

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis in the control group (without inhibitor). This time will vary depending on the inducer and cell type.

  • Assessment of Apoptosis: Harvest the cells and assess the level of apoptosis using a suitable method, such as Annexin V/PI staining followed by flow cytometry or a caspase-3 activity assay.

Protocol 2: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This protocol describes a common method for detecting apoptosis by flow cytometry.[1][8][9][10]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • PBS (Phosphate Buffered Saline)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After experimental treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Caspase-3 Colorimetric Assay

This protocol measures the activity of caspase-3 in cell lysates.[11][12][13]

Materials:

  • Cell Lysis Buffer

  • 2X Reaction Buffer (containing DTT)

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: After treatment, lyse the cells using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Setup: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Reaction Initiation: Add 50 µL of 2X Reaction Buffer and 5 µL of caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

Visual Troubleshooting and Pathway Diagrams

Caspase-3 Dependent Apoptosis Pathway

This diagram illustrates the central role of caspase-3 in the execution phase of apoptosis.

Caspase3_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Apoptotic Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic Stimuli->Mitochondrion Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Recruitment Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation in Apoptosome Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage This compound This compound This compound->Caspase-3 Inhibition Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Caspase-3 activation and its inhibition by this compound.

Experimental Workflow for Assessing Apoptosis Inhibition

This workflow outlines the key steps in an experiment designed to test the efficacy of this compound.

Experimental_Workflow cluster_assays Apoptosis Assays A 1. Seed Cells B 2. Pre-treat with this compound (and vehicle control) A->B C 3. Induce Apoptosis B->C D 4. Incubate C->D E 5. Harvest Cells (adherent + floating) D->E F 6. Assess Apoptosis E->F G Annexin V/PI Staining (Flow Cytometry) F->G H Caspase-3 Activity Assay F->H I Western Blot for Cleaved PARP/Caspase-3 F->I

Caption: A typical experimental workflow for evaluating this compound.

Troubleshooting Decision Tree

This logical diagram provides a step-by-step guide to troubleshoot experiments where this compound is not inhibiting apoptosis.

Troubleshooting_Tree Start This compound not inhibiting apoptosis Q1 Is the inhibitor stored and handled correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the concentration of this compound optimal? A1_Yes->Q2 Sol1 Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles. Use a fresh vial. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the timing of inhibitor addition correct? A2_Yes->Q3 Sol2 Perform a dose-response experiment to determine the optimal concentration. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the apoptosis known to be caspase-3 dependent? A3_Yes->Q4 Sol3 Add the inhibitor 1-2 hours before inducing apoptosis. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Review experimental design and controls. Consider cell line-specific resistance. A4_Yes->End Sol4 Investigate caspase-independent pathways. Consider using a pan-caspase inhibitor (e.g., Z-VAD-FMK) for comparison. A4_No->Sol4

References

Technical Support Center: Troubleshooting Caspase Assays with Ac-DEVD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in caspase assays using the inhibitor Ac-DEVD-CHO.

Troubleshooting Guide

This guide addresses common specific issues in a question-and-answer format to help you navigate your experiments.

Q1: Why am I seeing high background fluorescence in my negative control wells?

A1: High background fluorescence can be a significant issue. Here are several potential causes and solutions:

  • Autohydrolysis of Substrate: The fluorogenic substrate (e.g., Ac-DEVD-AMC) can spontaneously hydrolyze, leading to a fluorescent signal independent of caspase activity.

    • Solution: Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles of the substrate stock.[1][2] Include a "substrate only" control (assay buffer + substrate, no lysate) to determine the level of autohydrolysis.

  • Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with fluorescent substances or proteases.

    • Solution: Use high-purity, sterile water and reagents.[3] Filter-sterilize buffers if you suspect microbial contamination.

  • Cell Lysate Concentration: Too high a concentration of cell lysate can lead to non-specific fluorescence or protease activity.

    • Solution: Titrate the amount of cell lysate used in the assay to find the optimal concentration that gives a good signal-to-noise ratio.[1][2]

  • Inherent Fluorescence of Compounds: If you are testing compounds for their effect on caspase activity, the compounds themselves may be fluorescent at the excitation/emission wavelengths of your assay.

    • Solution: Run a control with the compound in assay buffer without cell lysate to check for intrinsic fluorescence.

Q2: My treated samples show no or very low caspase activity compared to the positive control.

A2: A lack of expected caspase activity can stem from several factors related to the cells, the treatment, or the assay itself.

  • Ineffective Apoptotic Induction: The concentration of the apoptosis-inducing agent or the incubation time may be insufficient.

    • Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.

  • Cell Line Resistance: Some cell lines are resistant to certain apoptotic stimuli.[4]

    • Solution: Confirm that your chosen cell line is sensitive to the apoptosis inducer you are using. You may need to try a different inducer or cell line.

  • Incorrect Timing of Assay: Caspase activation is a transient event. You may be measuring too early or too late.[5]

    • Solution: Perform a time-course experiment to identify the peak of caspase-3 activity after treatment.

  • Enzyme Inactivity: The caspase enzymes in your lysate may have been degraded or inactivated.

    • Solution: Prepare fresh cell lysates and keep them on ice. Avoid repeated freeze-thaw cycles. Ensure your lysis buffer does not contain protease inhibitors that would inhibit caspases.[6]

Q3: The results from my this compound inhibitor control are inconsistent.

A3: Inconsistent inhibition by this compound can point to issues with the inhibitor itself or the experimental setup.

  • Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the amount of active caspase-3 in your sample.

    • Solution: Titrate the this compound concentration to determine the optimal inhibitory concentration for your system. A final concentration of 100 nM is often a good starting point.[1]

  • Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling.

    • Solution: Store the this compound stock solution at -20°C and avoid multiple freeze-thaw cycles.[1][2]

  • Non-Specific Protease Activity: Other proteases in the cell lysate that are not inhibited by this compound might be cleaving the substrate.

    • Solution: While this compound is relatively specific for caspase-3 and -7, some off-target effects can occur.[7][8] It is important to use appropriate controls and potentially other, more specific inhibitors to confirm caspase-3/7 activity.

Frequently Asked Questions (FAQs)

Q: What is this compound and how does it work?

A: this compound is a synthetic tetrapeptide that acts as a potent and reversible inhibitor of caspase-3 and caspase-7.[7][9] Its sequence (Asp-Glu-Val-Asp) mimics the cleavage site in PARP (poly (ADP-ribose) polymerase), a key substrate of caspase-3.[1] The aldehyde group (-CHO) on the C-terminus interacts with the active site cysteine of the caspase, blocking its proteolytic activity.[7]

Q: What is the specificity of this compound?

A: this compound is most potent against caspase-3 and caspase-7.[7][10] However, it can also inhibit other caspases to a lesser extent, such as caspase-8 and -9, at higher concentrations.[8] It is important to be aware of this potential for cross-reactivity when interpreting results.

Q: What are the recommended concentrations for this compound and the substrate in a typical assay?

A: The optimal concentrations can vary depending on the experimental system. However, here are some commonly used ranges:

ReagentTypical Final Concentration
This compound100 nM - 10 µM[1][11]
Ac-DEVD-AMC (Substrate)20 µM - 50 µM[1][2][12]

It is always recommended to titrate these reagents to determine the optimal concentrations for your specific cell type and experimental conditions.[1]

Experimental Protocols

General Protocol for a Fluorometric Caspase-3/7 Assay

This protocol provides a general workflow for measuring caspase-3/7 activity in cell lysates using a fluorogenic substrate and the this compound inhibitor.

Materials:

  • Cells (treated and untreated)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi)[1]

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[1][2]

  • Ac-DEVD-AMC substrate stock solution (e.g., 1 mg/mL in DMSO)[2]

  • This compound inhibitor stock solution (e.g., 2 mM in DMSO)[3]

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)[1][2]

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your target cells using your chosen method. Include a non-induced control.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in cold lysis buffer (e.g., 2-10 million cells/mL) and incubate on ice for 30 minutes.[2]

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[3]

    • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Assay Setup (per well of a 96-well plate):

    • Prepare the following reaction mixtures in separate wells:

      • Blank (Substrate Only): Assay Buffer + Substrate

      • Negative Control (Untreated Lysate): Untreated Cell Lysate + Assay Buffer + Substrate

      • Positive Control (Treated Lysate): Treated Cell Lysate + Assay Buffer + Substrate

      • Inhibitor Control: Treated Cell Lysate + this compound + Assay Buffer + Substrate

    • Titrate the amount of cell lysate (e.g., 10-100 µL) and the final concentration of this compound.[1]

  • Reaction and Measurement:

    • Add the assay components to the wells as planned. It is often best to add the substrate last to start the reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[1][2]

    • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[1][2]

Visualizations

Caspase Activation Signaling Pathway

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruits & Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleaves & Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits & Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Cleaves & Activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Cellular Substrates (e.g., PARP) Cellular Substrates (e.g., PARP) Caspase-3->Cellular Substrates (e.g., PARP) Cleaves Apoptosis Apoptosis Cellular Substrates (e.g., PARP)->Apoptosis This compound This compound This compound->Caspase-3 Inhibits

Caption: Overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Experimental Workflow for Caspase Assay Troubleshooting

Caspase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis cluster_troubleshooting Troubleshooting Logic Induce_Apoptosis Induce Apoptosis in Cells (Include Positive & Negative Controls) Prepare_Lysate Prepare Fresh Cell Lysates (Keep on ice) Induce_Apoptosis->Prepare_Lysate Setup_Plate Set up 96-well Plate (Blank, Controls, Samples) Prepare_Lysate->Setup_Plate Add_Reagents Add Assay Buffer, Lysate, This compound (if applicable) Setup_Plate->Add_Reagents Start_Reaction Add Substrate (e.g., Ac-DEVD-AMC) Add_Reagents->Start_Reaction Incubate Incubate at 37°C (1-2 hours, protected from light) Start_Reaction->Incubate Read_Fluorescence Read Fluorescence (Ex: ~380nm, Em: ~460nm) Incubate->Read_Fluorescence Analyze_Data Analyze Data (Subtract blank, compare controls) Read_Fluorescence->Analyze_Data Inconsistent_Results Inconsistent Results? Analyze_Data->Inconsistent_Results Check_Controls Review Controls: - High background in blank? - Low signal in positive control? - No inhibition with this compound? Inconsistent_Results->Check_Controls Yes Final_Report Consistent Results Inconsistent_Results->Final_Report No Optimize_Parameters Optimize Assay Parameters: - Titrate lysate concentration - Titrate substrate/inhibitor - Perform time-course Check_Controls->Optimize_Parameters

Caption: A logical workflow for performing and troubleshooting a caspase-3/7 assay.

References

How to address poor cell permeability of Ac-DEVD-CHO.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of the caspase-3/7 inhibitor, Ac-DEVD-CHO, in live-cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic tetrapeptide (N-acetyl-Asp-Glu-Val-Asp-aldehyde) that acts as a potent, competitive, and reversible inhibitor of caspase-3 and caspase-7.[1][2][3] Its sequence, DEVD, mimics the cleavage site in PARP (poly ADP-ribose polymerase), a key substrate of these caspases during apoptosis.[1][4] The aldehyde group in this compound interacts with the active site cysteine of caspase-3/7, blocking its enzymatic activity and thereby inhibiting the downstream events of apoptosis.[1]

Q2: Why does this compound exhibit poor cell permeability?

A2: The peptide nature of this compound, particularly the charged amino acid residues (Aspartic Acid and Glutamic Acid), makes it hydrophilic. This characteristic hinders its ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. Consequently, it is not readily cell-permeable and is most effective in cell-free systems or with cell lysates where the membrane barrier is removed.[4][5]

Q3: What are the common indicators of poor this compound uptake in my live-cell experiments?

A3: If this compound is not efficiently entering your cells, you will likely observe a failure to inhibit apoptosis. Common indicators include:

  • No reduction in caspase-3/7 activity in your experimental group compared to the positive control (apoptosis-induced, untreated cells).

  • Lack of blockage of downstream apoptotic events, such as PARP cleavage, DNA fragmentation, or morphological changes like cell shrinkage and membrane blebbing.

  • In live-cell imaging assays using fluorescent caspase substrates, you will see no significant difference in signal between cells treated with an apoptosis inducer alone and those co-treated with the inducer and this compound.

Q4: What are the primary strategies to overcome the poor cell permeability of this compound?

A4: There are three main strategies to address this issue:

  • Use Alternative Cell-Permeable Probes: The most common and straightforward approach is to use commercially available caspase-3/7 detection reagents or inhibitors that are specifically designed for high cell permeability.

  • Employ Advanced Delivery Systems: For specialized applications, novel delivery technologies can be used to transport this compound into cells.

  • Chemical Permeabilization (Use with Caution): Mild membrane permeabilization can be attempted, but it carries a high risk of affecting cell viability and introducing experimental artifacts.

Troubleshooting Guides

Guide 1: Using Alternative Cell-Permeable Caspase-3/7 Probes

For most live-cell applications, switching to a probe designed for cell permeability is the most reliable solution. These probes are often fluorogenic, becoming fluorescent only after being cleaved by active caspases inside the cell.

Probe TypeProduct ExamplesMechanism of ActionFluorescenceKey AdvantagesKey Disadvantages
Substrate-Dye Conjugates NucView® 488, CellEvent™ Caspase-3/7A non-fluorescent substrate-dye conjugate enters the cell. Active caspase-3/7 cleaves the DEVD peptide, releasing a high-affinity DNA dye that stains the nucleus.[5][6][7]GreenNo-wash, real-time imaging; low cytotoxicity; stable signal for endpoint or kinetic assays.[5][8]Signal is dependent on both caspase activity and DNA binding.
Fluorescent Inhibitors (FLICA) TF3-DEVD-FMK, FAM-DEVD-FMKA cell-permeable, fluorescently labeled inhibitor (e.g., with a fluoromethyl ketone - FMK) covalently binds to the active site of caspase-3/7.[7][9]Green, RedDirect and irreversible labeling of active caspases; suitable for flow cytometry and microscopy.[7][9]Covalent binding inhibits the enzyme, making it an endpoint assay. Potential for higher background and cytotoxicity.[10]
Substrate-Fluorophore Conjugates ApoBrite™ V600A cell-permeable probe with a masked fluorophore is cleaved by caspases to release the fluorescent molecule into the cytoplasm.[10]RedDoes not require DNA interaction; low cytotoxicity as it doesn't covalently bind and inhibit caspases.[10]Signal may be more diffuse compared to nuclear-localizing dyes.

This protocol is a general guideline. Always refer to the manufacturer's specific instructions for your chosen reagent.

  • Cell Preparation: Plate cells at a desired density in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.

  • Induction of Apoptosis: Treat cells with your apoptosis-inducing agent (e.g., staurosporine, TNF-α) and appropriate controls. Incubate for the desired period.

  • Reagent Preparation: Prepare the working solution of the cell-permeable caspase reagent in an appropriate buffer or culture medium, as recommended by the manufacturer.

  • Cell Staining: Add the reagent working solution directly to the cell culture wells.

  • Incubation: Incubate the cells at 37°C for the time specified in the product manual (typically 30-60 minutes), protected from light.

  • Analysis: Analyze the fluorescent signal using a fluorescence microscope, flow cytometer, or plate reader at the appropriate excitation/emission wavelengths. For kinetic assays, imaging can begin immediately after reagent addition.[8]

Guide 2: Advanced Delivery Strategies

For researchers in drug development or materials science, more advanced methods can be employed to deliver this compound itself.

  • Nanoparticle-Based Delivery: Researchers have successfully used amorphous alumina nanowire arrays to deliver this compound into dendritic cells, effectively inhibiting apoptosis.[11][12][13][14] This method relies on the physical interaction between the nanowires and the cell membrane to facilitate uptake.[11]

  • Cell-Penetrating Peptides (CPPs): this compound can be chemically conjugated to a CPP.[15] CPPs are short peptides that can traverse the cell membrane, carrying molecular cargo like small molecules or peptides along with them. An example of such a conjugate is Ac-AAVALLPAVLLALLAP-DEVD-CHO.[15]

Guide 3: Chemical Permeabilization (Use with Extreme Caution)

This approach is generally not recommended for live-cell imaging, as it can induce stress, alter membrane potential, and lead to apoptosis or necrosis, thereby confounding the results. It is more suitable for fixed-cell assays. If attempted, very mild, non-ionic detergents at low concentrations should be used for a very short duration.

  • Induce apoptosis in your cell cultures as previously described.

  • Prepare a working solution of this compound in your culture medium.

  • Prepare a very low concentration of a mild permeabilizing agent (e.g., 0.01-0.05% Saponin or Digitonin) in the medium containing this compound.

  • Remove the existing medium from the cells and gently wash once with PBS.

  • Add the this compound/permeabilization solution to the cells and incubate for a very short period (e.g., 5-10 minutes) at 37°C.

  • Remove the treatment solution and replace it with fresh culture medium.

  • Proceed with your downstream analysis, including rigorous controls for cell viability (e.g., Trypan Blue, Propidium Iodide) to assess the damage caused by the permeabilization step.

Visualizations

cluster_0 Apoptotic Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., TNF-α, Staurosporine) Procaspase_3 Procaspase-3 (Inactive) Apoptotic_Stimulus->Procaspase_3 Activation Cascade Active_Caspase_3 Active Caspase-3 Procaspase_3->Active_Caspase_3 PARP PARP Active_Caspase_3->PARP Cleavage Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Ac_DEVD_CHO This compound (Inhibitor) Ac_DEVD_CHO->Active_Caspase_3 Inhibition

Caption: Caspase-3 activation pathway and the inhibitory action of this compound.

cluster_0 Workflow A: this compound with Cell Lysate cluster_1 Workflow B: Cell-Permeable Probe in Live Cells A1 1. Induce Apoptosis in Live Cells A2 2. Harvest and Lyse Cells A1->A2 A3 3. Add this compound & Fluorogenic Substrate to Lysate A2->A3 A4 4. Measure Fluorescence in Plate Reader A3->A4 B1 1. Induce Apoptosis in Live Cells B2 2. Add Cell-Permeable Fluorogenic Probe to Live Cells B1->B2 B3 3. Incubate B2->B3 B4 4. Analyze Live Cells via Microscopy or Flow Cytometry B3->B4

Caption: Comparison of experimental workflows for caspase activity assays.

outcome outcome start Poor this compound Performance? q1 Is live-cell analysis essential? start->q1 q2 Are you equipped for advanced delivery methods? q1->q2 Yes outcome1 Use this compound with cell lysates. q1->outcome1 No outcome2 Use Alternative Cell-Permeable Probe (Recommended Method) q2->outcome2 No outcome3 Explore CPPs or Nanoparticle Delivery q2->outcome3 Yes outcome4 Consider mild permeabilization (High Risk, Not Recommended) outcome2->outcome4 If alternatives fail...

Caption: Decision tree for troubleshooting this compound permeability issues.

References

Why is my Ac-DEVD-CHO control not working as expected?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Ac-DEVD-CHO caspase-3 inhibitor control in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic tetrapeptide (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartal) that acts as a potent and reversible inhibitor of caspase-3 and caspase-7.[1][2][3][4] Its sequence, DEVD, mimics the cleavage site in Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.[1][5] By binding to the active site of caspase-3, this compound competitively inhibits the enzyme's activity, making it an essential negative control in apoptosis studies to confirm that the observed proteolytic activity is indeed due to caspase-3.[5][6]

Q2: What are the primary applications of this compound?

This compound is primarily used to:

  • Identify and quantify caspase-3 activity in apoptotic cells.[5]

  • Serve as a negative control in caspase-3 activity assays to block the cleavage of a reporter substrate.[5]

  • Study the cellular events downstream of caspase-3 activation.[3][4][5]

  • Prevent apoptosis induced by various stimuli in cell culture experiments.[7]

Q3: What are the optimal storage and handling conditions for this compound?

Proper storage and handling are critical for the stability and efficacy of this compound.

  • Storage of Lyophilized Powder: The lyophilized powder should be stored at -20°C.[5][8]

  • Reconstitution: Reconstitute the peptide in sterile, high-quality Dimethyl Sulfoxide (DMSO).[5][9][10] For example, reconstituting 1 mg in 1 ml of DMSO yields a 1 mg/ml stock solution.[5]

  • Storage of Reconstituted Solution: The reconstituted solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1-2 months.[5][8] Some sources suggest storage at -80°C for up to a year for long-term stability.[8]

Troubleshooting Guide: Why is my this compound control not working?

If your this compound control is not inhibiting caspase-3 activity as expected, consider the following potential causes and solutions.

Potential Problem Possible Cause Recommended Solution
No Inhibition of Caspase-3 Activity Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the peptide.1. Prepare fresh aliquots of this compound from a new vial. 2. Ensure proper storage at -20°C or -80°C. 3. Avoid repeated freeze-thaw cycles.[5][8]
Incorrect Concentration: The final concentration of the inhibitor may be too low to effectively block caspase-3 activity.1. Verify the calculations for your working solution. 2. Titrate the inhibitor concentration to determine the optimal level for your specific experimental system. A common final concentration is 100 nM.[5]
Insufficient Pre-incubation: The inhibitor may not have had enough time to bind to the caspase-3 enzyme before the substrate was added.Pre-incubate the cell lysate with this compound for a recommended period (e.g., 10-15 minutes) before adding the caspase-3 substrate.
Partial Inhibition High Caspase-3 Activity: The amount of active caspase-3 in your apoptotic cell lysate may be too high for the given inhibitor concentration.1. Titrate the amount of cell lysate used in the assay. A typical range is 10-100 µl of lysate per 1 ml of protease assay buffer.[5] 2. Increase the concentration of this compound.
Presence of Other Proteases: The substrate may be cleaved by other proteases that are not inhibited by this compound.1. Use a more specific substrate for caspase-3. 2. Consider using a broad-spectrum caspase inhibitor, like Z-VAD-FMK, as an additional control to assess the contribution of other caspases.
Inconsistent Results Pipetting Errors: Inaccurate pipetting can lead to variability in the final concentrations of the inhibitor, substrate, or cell lysate.1. Calibrate your pipettes regularly. 2. Use appropriate pipetting techniques to ensure accuracy and precision.
Cell Culture Variability: The induction of apoptosis and subsequent caspase-3 activation can vary between experiments.1. Ensure consistent cell seeding density, treatment conditions, and incubation times for apoptosis induction. 2. Always include both positive (apoptotic lysate without inhibitor) and negative (non-apoptotic lysate) controls in every experiment.[5]

Experimental Protocols

Caspase-3 Fluorometric Assay Protocol

This protocol is adapted from standard methodologies for measuring caspase-3 activity in cell lysates.[5][10]

Materials:

  • Apoptotic and non-apoptotic cells

  • Phosphate Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)[5]

  • Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[5]

  • This compound (Caspase-3 Inhibitor)

  • Ac-DEVD-AMC (Caspase-3 Substrate)

  • 96-well black microplate

  • Fluorometer with excitation at 380 nm and emission at 430-460 nm[5]

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your target cells.

    • Wash the cells with cold PBS.

    • Lyse the cells using an appropriate cell lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • Prepare the following reaction mixtures in a 96-well plate:

      • Blank: Protease Assay Buffer only.

      • Negative Control (Non-apoptotic): Cell lysate from non-apoptotic cells + Ac-DEVD-AMC substrate.

      • Positive Control (Apoptotic): Cell lysate from apoptotic cells + Ac-DEVD-AMC substrate.

      • Inhibitor Control: Cell lysate from apoptotic cells + this compound inhibitor + Ac-DEVD-AMC substrate.

  • Reaction:

    • To the appropriate wells, add the cell lysate (e.g., 10-100 µg of protein).

    • For the inhibitor control, pre-incubate the lysate with this compound (final concentration of ~100 nM) for 10-15 minutes at 37°C.[5]

    • Add the Ac-DEVD-AMC substrate to all wells (final concentration of ~20 µM).[5]

    • Bring the final volume of each reaction to 100-200 µl with Protease Assay Buffer.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

    • Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength range of 430-460 nm.[5]

Visualizations

Signaling Pathway

Caspase_Activation_Pathway Apoptotic_Stimulus Apoptotic Stimulus Cytochrome_c Cytochrome c Apoptotic_Stimulus->Cytochrome_c Procaspase_9 Procaspase-9 Apoptosome Apoptosome Procaspase_9->Apoptosome Apaf_1 Apaf-1 Apaf_1->Apoptosome Cytochrome_c->Apaf_1 Caspase_9 Activated Caspase-9 Apoptosome->Caspase_9 Procaspase_3 Procaspase-3 Caspase_9->Procaspase_3 Caspase_3 Activated Caspase-3 Procaspase_3->Caspase_3 PARP PARP Caspase_3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Ac_DEVD_CHO This compound Ac_DEVD_CHO->Caspase_3

Caption: Intrinsic apoptosis pathway leading to caspase-3 activation and its inhibition by this compound.

Experimental Workflow

Troubleshooting_Workflow Start This compound Control Fails Check_Storage Check Inhibitor Storage and Handling Start->Check_Storage Improper_Storage Improper Storage or Freeze-Thaw Cycles Check_Storage->Improper_Storage Yes Check_Concentration Verify Inhibitor and Lysate Concentrations Check_Storage->Check_Concentration No Use_New_Aliquot Use Fresh Aliquot/Vial Improper_Storage->Use_New_Aliquot Success Control Works as Expected Use_New_Aliquot->Success Incorrect_Concentration Concentration Too Low or Lysate Too Concentrated Check_Concentration->Incorrect_Concentration Yes Review_Protocol Review Assay Protocol Check_Concentration->Review_Protocol No Titrate_Reagents Titrate Inhibitor and Lysate Incorrect_Concentration->Titrate_Reagents Titrate_Reagents->Success Protocol_Error Insufficient Pre-incubation or Other Errors Review_Protocol->Protocol_Error Yes Review_Protocol->Success No Optimize_Protocol Optimize Pre-incubation and Other Steps Protocol_Error->Optimize_Protocol Optimize_Protocol->Success

Caption: A logical workflow for troubleshooting failed this compound control experiments.

References

Improving the efficiency of caspase-3 inhibition with Ac-DEVD-CHO.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Ac-DEVD-CHO, a potent, reversible inhibitor of caspase-3. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and improve the efficiency of caspase-3 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the specificity and potency of this compound?

A1: this compound is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of Group II caspases.[1][2] It is particularly effective against caspase-3 and caspase-7.[2][3][4] The aldehyde group interacts with the active site cysteine of these caspases to block their activity.[2] While it strongly inhibits caspase-3, it can also inhibit other caspases, which should be considered when designing experiments.[3][5]

Table 1: Inhibitor Potency (Ki) of this compound against Various Caspases

Caspase TargetInhibition Constant (Ki)Reference
Caspase-30.2 nM - 0.23 nM[1][2]
Caspase-70.3 nM - 1.6 nM[1][2][3]
Caspase-21.7 µM (Weak Inhibition)[1]

Q2: How should I prepare and store this compound stock solutions?

A2: Proper handling and storage are critical for maintaining the inhibitor's activity. The lyophilized powder is stable for years at -20°C.[1] Once reconstituted, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can significantly degrade the product.[1][6][7]

Table 2: Recommended Preparation and Storage Conditions

ParameterRecommendationDetails
Reconstitution Solvent DMSO or sterile waterSolubility in water is up to 100 mg/mL and in DMSO is also high.[1][7]
Stock Concentration 1 mg/mL or 1-10 mMA 1 mg/mL concentration in DMSO is a common starting point.[6]
Storage (Powder) -20°CStable for up to 3 years.[1]
Storage (Stock Solution) -80°C (long-term) or -20°C (short-term)Stable for up to 1 year at -80°C and 1-2 months at -20°C.[1][6]

Q3: What is a typical working concentration for this compound in cell-based assays?

A3: The optimal working concentration can vary significantly depending on the cell type, experimental conditions, and the level of apoptosis induction. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. However, concentrations in the range of 10-20 µM have been used effectively in cell culture to increase cell viability post-treatment.[8] For in vitro protease assays, a much lower concentration, such as 100 nM, is often sufficient.[6]

Q4: Is the inhibition by this compound reversible?

A4: Yes, this compound is a reversible inhibitor of caspase-3 and caspase-7.[2][3] This is due to the nature of the interaction between its aldehyde group and the caspase's active site.

Troubleshooting Guide

This guide addresses common problems encountered during caspase-3 inhibition experiments with this compound.

Table 3: Troubleshooting Common Experimental Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete or No Inhibition of Caspase-3 Activity 1. Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.[6] 2. Insufficient Concentration: The concentration of the inhibitor is too low to counteract the level of caspase activation. 3. Incorrect Timing: Inhibitor was added too late after the apoptotic stimulus.1. Prepare a fresh stock solution from lyophilized powder. Ensure aliquots are stored at -80°C.[1] 2. Perform a titration experiment to determine the optimal inhibitor concentration for your model. 3. Add this compound prior to or concurrently with the apoptosis-inducing agent.[1]
Apparent Off-Target Effects or Cellular Toxicity 1. High Concentration: Very high concentrations may lead to non-specific effects or inhibit other essential proteases. 2. Inhibition of Other Caspases: this compound also potently inhibits caspase-7.[1][2] 3. Solvent Toxicity: The vehicle (e.g., DMSO) may be causing toxicity at higher concentrations.1. Lower the inhibitor concentration to the minimum effective dose determined by titration. 2. If specificity to caspase-3 is critical, consider a more selective inhibitor like Ac-DNLD-CHO.[5] 3. Run a vehicle-only control to assess the effect of the solvent on your cells.
High Variability Between Replicates 1. Inconsistent Pipetting: Inaccurate dispensing of the inhibitor or other reagents. 2. Cell Health/Density: Variations in cell seeding density or overall health can affect apoptosis induction. 3. Inhibitor Instability: The inhibitor may be degrading in the culture medium over long incubation periods.1. Calibrate pipettes and use precise techniques. 2. Ensure uniform cell seeding and monitor cell health prior to the experiment. 3. For long-term experiments, consider replenishing the medium with a fresh inhibitor.

Visualized Workflows and Pathways

Diagrams can clarify complex processes. Below are Graphviz-generated visualizations for key concepts related to this compound use.

G cluster_pathway Apoptotic Signaling Pathway Stimulus Apoptotic Stimulus (e.g., TNF-α, FasL) Casp8 Caspase-8 (Initiator) Stimulus->Casp8 activates Casp9 Caspase-9 (Initiator) Stimulus->Casp9 activates Casp3 Caspase-3 (Executioner) Casp8->Casp3 activates Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis leads to CleavedPARP Cleaved PARP (Inactive) Inhibitor This compound Inhibitor->Casp3 inhibits

Caption: Caspase-3 activation pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow prep 1. Prepare Cells (Seed plates) treat 2. Treatment - Add Apoptotic Stimulus - Add this compound / Vehicle prep->treat incubate 3. Incubate (Specific time and temperature) treat->incubate lyse 4. Cell Lysis (Prepare cell extracts) incubate->lyse assay 5. Caspase Activity Assay (e.g., using Ac-DEVD-AMC substrate) lyse->assay analyze 6. Data Analysis (Measure fluorescence/absorbance) assay->analyze

Caption: A typical experimental workflow for assessing caspase-3 inhibition.

G node_sol node_sol node_cause node_cause start Low/No Inhibition Observed? q1 Is Inhibitor Stock Fresh? start->q1 Yes q2 Was Concentration Titrated? q1->q2 Yes cause1 Potential Cause: Inhibitor degraded. q1->cause1 No q3 Was Vehicle Control Run? q2->q3 Yes cause2 Potential Cause: Concentration too low. q2->cause2 No cause3 Potential Cause: Solvent interference. q3->cause3 No sol1 Solution: Prepare fresh stock, aliquot, store at -80°C. sol2 Solution: Perform dose-response experiment. sol3 Solution: Run control to check for solvent effects. cause1->sol1 cause2->sol2 cause3->sol3

Caption: A troubleshooting decision tree for ineffective caspase-3 inhibition.

Experimental Protocols

Protocol 1: In Vitro Caspase-3 Protease Activity Assay

This protocol is adapted from established methods to measure caspase-3 activity in cell lysates using a fluorogenic substrate.[6]

Materials:

  • Apoptotic and non-apoptotic cell lysates

  • This compound inhibitor (1 mM stock in DMSO)

  • Ac-DEVD-AMC substrate (10 mM stock in DMSO)

  • Protease Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT[6]

  • 96-well black microplate

  • Spectrofluorometer (Excitation: 380 nm, Emission: 430-460 nm)

Procedure:

  • Prepare Reactions: In a 96-well plate, prepare the following reaction mixtures for a final volume of 100 µL per well:

    • Negative Control (No Lysate): 100 µL Protease Assay Buffer.

    • Non-Apoptotic Control: X µL non-apoptotic cell lysate + Protease Assay Buffer to 98 µL.

    • Apoptotic Sample: X µL apoptotic cell lysate + Protease Assay Buffer to 98 µL.

    • Inhibitor Control: X µL apoptotic cell lysate + 1 µL of 10 µM this compound (for 100 nM final concentration) + Protease Assay Buffer to 98 µL. (Note: The amount of cell lysate 'X' should be optimized by the user, typically between 10-50 µg of total protein).

  • Add Substrate: Add 2 µL of 1 mM Ac-DEVD-AMC (for 20 µM final concentration) to all wells except the "No Lysate" control.[6] Mix gently.

  • Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

  • Measure Fluorescence: Read the plate using a spectrofluorometer with an excitation wavelength of 380 nm and an emission wavelength between 430-460 nm.[6]

  • Analyze Data: Apoptotic samples should show a significant increase in fluorescence compared to non-apoptotic controls. The inhibitor control sample should show fluorescence levels close to the non-apoptotic control, demonstrating specific inhibition of caspase-3 activity.[6]

References

Ac-DEVD-CHO degradation in cell culture media over time.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the caspase-3 inhibitor, Ac-DEVD-CHO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic tetrapeptide that acts as a potent and reversible inhibitor of caspase-3 and caspase-7.[1][2][3] Its sequence (Asp-Glu-Val-Asp) mimics the cleavage site in PARP (Poly (ADP-ribose) polymerase), a key substrate of caspase-3.[2][4] The aldehyde group (-CHO) on the C-terminus of the peptide interacts with the active site cysteine of the caspase, thereby blocking its proteolytic activity.[2]

Q2: How should I store this compound for optimal stability?

A2: For long-term storage, this compound should be stored in its lyophilized form at -20°C or -80°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -20°C for up to two months or -80°C for longer periods (up to 6 months).[4][5] It is critical to avoid repeated freeze-thaw cycles as this can significantly reduce the stability of the inhibitor.[4]

Q3: What is the recommended solvent for reconstituting this compound?

A3: Anhydrous DMSO is the recommended solvent for creating a concentrated stock solution of this compound.[6] The inhibitor is soluble in DMSO and this solvent helps to maintain its stability during storage.[4] For aqueous-based assays, the DMSO stock solution should be diluted into the aqueous buffer immediately before use.[6]

Q4: How stable is this compound in cell culture media?

Q5: What are the typical working concentrations for this compound in cell culture experiments?

A5: The optimal working concentration of this compound can vary depending on the cell type, the apoptosis-inducing stimulus, and the experimental goal. However, a general range for cell-based assays is between 10 µM and 50 µM.[1] For in vitro protease assays using cell lysates, a much lower concentration of around 100 nM is often sufficient to inhibit caspase-3 activity.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Problem 1: I am not observing the expected inhibition of apoptosis in my cell culture experiment.

Possible Cause Troubleshooting Step
Degraded this compound Ensure that the inhibitor has been stored correctly (lyophilized at -20°C/-80°C; DMSO stock in aliquots at -20°C/-80°C). Avoid using a stock solution that has undergone multiple freeze-thaw cycles.[4] Prepare fresh dilutions in cell culture media for each experiment.
Insufficient Concentration The effective concentration of the inhibitor may be too low for your specific cell line or stimulus. Perform a dose-response experiment with a range of this compound concentrations (e.g., 10, 25, 50, 100 µM) to determine the optimal inhibitory concentration.
Timing of Inhibitor Addition The inhibitor must be present before or at the time of caspase-3 activation. Consider pre-incubating the cells with this compound for 1-2 hours before adding the apoptotic stimulus.[1]
Alternative Apoptotic Pathway The observed cell death may be occurring through a caspase-3 independent pathway. Consider using other markers of apoptosis or inhibitors of other caspases to investigate the cell death mechanism.

Problem 2: My blank wells in a fluorometric caspase-3 assay have high background readings.

Possible Cause Troubleshooting Step
Autohydrolysis of Substrate Some fluorogenic caspase substrates can spontaneously hydrolyze over time, leading to increased background fluorescence. Prepare the substrate solution fresh and do not let it sit at room temperature for extended periods.
Contaminated Assay Buffer The assay buffer or other reagents may be contaminated with proteases. Use fresh, high-purity reagents and sterile technique.
Media Components Components in the cell culture media, such as phenol red or serum, can interfere with fluorescence readings. When possible, perform the final steps of the assay in a simplified buffer.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Centrifuge the vial of lyophilized this compound briefly to collect the powder at the bottom. Reconstitute the peptide in anhydrous DMSO to a stock concentration of 10 mM. For example, for 1 mg of this compound (MW: ~502.5 g/mol ), add approximately 199 µL of DMSO.

  • Aliquoting: Gently vortex to ensure the peptide is fully dissolved. Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 2 months) or -80°C for long-term storage (up to 6 months).[5] Avoid repeated freeze-thaw cycles.[4]

Protocol 2: Inhibition of Apoptosis in Adherent Cells
  • Cell Seeding: Plate adherent cells in a suitable multi-well plate at a density that will allow for optimal growth and treatment. Allow the cells to adhere and grow overnight.

  • Pre-incubation with Inhibitor: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare the desired final concentration of the inhibitor in fresh cell culture medium. For example, to achieve a 50 µM final concentration, dilute the 10 mM stock 1:200 in the medium.

  • Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the inhibitor).

  • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Induction of Apoptosis: Add the apoptotic stimulus (e.g., staurosporine, TNF-α) to the wells containing the inhibitor and the vehicle control.

  • Incubation: Incubate for the desired period to allow for the induction of apoptosis (e.g., 4-24 hours).

  • Analysis: Assess apoptosis using your desired method, such as annexin V/PI staining, TUNEL assay, or a caspase activity assay.

Data Presentation

Table 1: Summary of this compound Stability and Storage Recommendations

Form Solvent Storage Temperature Duration Key Considerations
Lyophilized PowderN/A-20°C or -80°C>1 yearStore in a desiccated environment.
Stock SolutionAnhydrous DMSO-20°CUp to 2 monthsAliquot to avoid freeze-thaw cycles.[4]
Stock SolutionAnhydrous DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[5]
Working SolutionCell Culture Media37°CMinutes to HoursPrepare fresh immediately before use due to potential degradation in aqueous solutions.

Visualizations

Ac_DEVD_CHO_Workflow cluster_prep Preparation cluster_exp Experiment cluster_storage Storage lyophilized Lyophilized this compound stock 10 mM Stock in DMSO lyophilized->stock Reconstitute storage_lyo -20°C / -80°C lyophilized->storage_lyo working Working Solution in Media stock->working Dilute Fresh storage_stock -20°C / -80°C (Aliquoted) stock->storage_stock preincubation Pre-incubate Cells (1-2h) working->preincubation induction Add Apoptotic Stimulus preincubation->induction analysis Analyze Apoptosis induction->analysis

Caption: Experimental workflow for using this compound.

Apoptosis_Pathway stimulus Apoptotic Stimulus procaspase3 Procaspase-3 stimulus->procaspase3 Activation Cascade caspase3 Active Caspase-3 procaspase3->caspase3 Cleavage substrates Cellular Substrates (e.g., PARP) caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis inhibitor This compound inhibitor->caspase3

Caption: Inhibition of the caspase-3 signaling pathway by this compound.

References

Titrating the optimal working concentration of Ac-DEVD-CHO for a new cell line.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for titrating the optimal working concentration of Ac-DEVD-CHO, a potent and reversible inhibitor of caspase-3, for a new cell line.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a synthetic tetrapeptide (N-Acetyl-Asp-Glu-Val-Asp-CHO) that acts as a potent and reversible inhibitor of caspase-3 and caspase-7.[1][2] Its sequence is based on the cleavage site of PARP (Poly (ADP-ribose) polymerase), a key substrate of activated caspase-3 during apoptosis.[3] The aldehyde group (-CHO) on the C-terminus of the peptide interacts with the active site cysteine of caspase-3, thereby blocking its proteolytic activity and inhibiting the downstream events of apoptosis.[2]

2. What is the typical working concentration for this compound?

The optimal working concentration of this compound is highly cell line-dependent and can vary based on factors such as cell permeability, the potency of the apoptotic stimulus, and the specific experimental endpoint. Based on published literature, concentrations ranging from 10 µM to 100 µM are commonly used in cell-based assays.[1][4] However, for a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration.

3. How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder. It should be reconstituted in sterile, high-quality dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. For experiments, the DMSO stock solution should be diluted in cell culture medium to the desired final concentration. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

4. How do I determine the optimal incubation time with this compound?

The optimal incubation time will depend on the kinetics of apoptosis in your specific cell line and with your chosen inducer. Generally, it is recommended to pre-incubate the cells with this compound for 1 to 2 hours before inducing apoptosis.[5][6] This allows sufficient time for the inhibitor to penetrate the cells and inhibit caspase-3. The total incubation time with the inhibitor and the apoptotic stimulus will need to be optimized based on the time course of caspase-3 activation in your experimental system.

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration of this compound

This protocol outlines a systematic approach to determine the effective concentration of this compound for inhibiting caspase-3 activity in a new cell line.

I. Materials

  • New cell line of interest

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide, or TRAIL)

  • This compound (lyophilized powder)

  • DMSO (cell culture grade)

  • 96-well clear-bottom black plates (for fluorescence assays) or clear plates (for colorimetric assays)

  • Caspase-3 activity assay kit (fluorometric or colorimetric)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (as provided in the caspase assay kit or a standard RIPA buffer)

  • Plate reader (fluorometer or spectrophotometer)

II. Experimental Procedure

A. Initial Range-Finding Experiment

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere and grow for 24 hours.

  • Prepare this compound dilutions: Prepare a series of dilutions of this compound in complete culture medium. A broad range is recommended for the initial experiment.

DilutionFinal Concentration
1100 µM
250 µM
320 µM
410 µM
55 µM
61 µM
70.1 µM
80 µM (Vehicle Control)
  • Pre-incubation with Inhibitor: Remove the old medium from the cells and add the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration). Incubate for 1-2 hours at 37°C.

  • Induce Apoptosis: Add the apoptosis-inducing agent at a pre-determined optimal concentration to all wells except for the negative control wells (which should receive only medium).

  • Incubation: Incubate the plate for a duration that is known to induce significant caspase-3 activity in your system (e.g., 4-6 hours).

  • Caspase-3 Activity Assay: Following incubation, measure caspase-3 activity using a commercial assay kit. Follow the manufacturer's instructions for cell lysis and substrate addition.

  • Data Analysis: Read the fluorescence (for fluorometric assays) or absorbance (for colorimetric assays) using a plate reader. Subtract the background reading (lysis buffer and substrate only) from all experimental readings. Plot the caspase-3 activity against the concentration of this compound.

B. Dose-Response Curve and IC50 Determination

  • Based on the results of the range-finding experiment, select a narrower range of this compound concentrations that effectively inhibit caspase-3 activity.

  • Repeat the experiment as described in section A with this refined concentration range, including more data points around the estimated 50% inhibition concentration.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the positive control (apoptosis induced, no inhibitor). Plot the percentage of inhibition versus the log of the inhibitor concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of caspase-3 activity. The optimal working concentration is typically 2-5 times the IC50 value.

Protocol 2: Assessing Cell Viability and Cytotoxicity

It is essential to ensure that the chosen concentration of this compound is not cytotoxic to the cells.

I. Materials

  • New cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well clear plates

  • Cell viability assay reagent (e.g., MTT, XTT, or a reagent based on cellular ATP levels)

  • Plate reader

II. Experimental Procedure

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Treatment: Treat the cells with the same range of this compound concentrations used in the dose-response experiment. Include a vehicle control.

  • Incubation: Incubate for the same duration as your apoptosis experiment.

  • Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the this compound concentration. The optimal working concentration should not significantly reduce cell viability.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak inhibition of caspase-3 activity 1. This compound concentration is too low. 2. The inhibitor has degraded due to improper storage or handling. 3. The apoptotic stimulus is too strong, overwhelming the inhibitor. 4. The cell line is resistant to the inhibitor.1. Test a higher range of this compound concentrations. 2. Use a fresh aliquot of this compound. Ensure proper reconstitution and storage. 3. Reduce the concentration of the apoptosis-inducing agent or shorten the incubation time. 4. Verify caspase-3 activation in your cell line using a positive control (e.g., a known sensitive cell line).
High background in caspase-3 assay 1. Autofluorescence of the inhibitor or other compounds in the medium. 2. Contamination of reagents or cell culture. 3. High basal level of apoptosis in the cell line.1. Include a control with this compound but without cell lysate to measure its intrinsic fluorescence. 2. Use fresh, sterile reagents and practice good cell culture technique. 3. Ensure healthy cell culture conditions and handle cells gently to minimize stress-induced apoptosis.
Inhibitor appears to be cytotoxic 1. This compound concentration is too high. 2. High concentration of DMSO in the final culture medium. 3. The cell line is particularly sensitive to the inhibitor.1. Perform a cytotoxicity assay (Protocol 2) to determine the non-toxic concentration range. 2. Ensure the final DMSO concentration is below 0.1%. 3. Choose a lower, sub-toxic concentration that still provides sufficient caspase-3 inhibition.
Inconsistent results between experiments 1. Variation in cell density or confluency. 2. Inconsistent incubation times. 3. Pipetting errors.1. Standardize cell seeding protocols to ensure consistent cell numbers. 2. Use a timer for all incubation steps. 3. Use calibrated pipettes and be careful with dilutions.

Visualizations

G cluster_workflow Experimental Workflow for this compound Titration start Start seed_cells Seed cells in a 96-well plate start->seed_cells prepare_inhibitor Prepare serial dilutions of this compound seed_cells->prepare_inhibitor pre_incubate Pre-incubate cells with inhibitor (1-2h) prepare_inhibitor->pre_incubate induce_apoptosis Induce apoptosis pre_incubate->induce_apoptosis incubate Incubate (e.g., 4-6h) induce_apoptosis->incubate caspase_assay Perform Caspase-3 Activity Assay incubate->caspase_assay analyze_range Analyze results to find inhibitory range caspase_assay->analyze_range dose_response Perform dose-response experiment with refined concentrations analyze_range->dose_response analyze_ic50 Analyze data and determine IC50 dose_response->analyze_ic50 cytotoxicity_assay Perform cytotoxicity assay with the same concentration range analyze_ic50->cytotoxicity_assay determine_optimal Determine optimal working concentration (2-5x IC50, non-toxic) cytotoxicity_assay->determine_optimal end End determine_optimal->end

Caption: Workflow for determining the optimal this compound concentration.

G cluster_pathway Caspase-3 Signaling Pathway Inhibition apoptotic_stimulus Apoptotic Stimulus (e.g., Staurosporine, TRAIL) procaspase9 Procaspase-9 apoptotic_stimulus->procaspase9 caspase9 Activated Caspase-9 procaspase9->caspase9 procaspase3 Procaspase-3 caspase9->procaspase3 caspase3 Activated Caspase-3 procaspase3->caspase3 parp PARP caspase3->parp ac_devd_cho This compound ac_devd_cho->caspase3 cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Caption: Inhibition of the Caspase-3 pathway by this compound.

References

Validation & Comparative

Validating Caspase-3 Inhibition: A Comparative Guide to Ac-DEVD-CHO and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

In the study of apoptosis, discerning the specific roles of effector caspases is paramount. Caspase-3 is a key executioner caspase, and its inhibition is a focal point of research. This guide provides a comparative analysis of two widely used methods for inhibiting caspase-3 function: the chemical inhibitor Ac-DEVD-CHO and gene silencing via caspase-3 siRNA. Validating findings with an orthogonal approach, such as siRNA knockdown, is crucial to ensure the observed effects of a chemical inhibitor are specific to the target and not a result of off-target activities.

Mechanism of Action: Chemical Inhibition vs. Gene Silencing

This compound is a synthetic, cell-permeable tetrapeptide that acts as a potent, reversible competitive inhibitor of caspase-3.[1][2] Its sequence, Asp-Glu-Val-Asp (DEVD), mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[3] By binding to the active site of caspase-3, this compound effectively blocks its proteolytic activity.[1] It also demonstrates inhibitory effects on other caspases, such as caspase-7.[1][4]

Caspase-3 siRNA (small interfering RNA) operates at the genetic level. It is a double-stranded RNA molecule designed to specifically target the mRNA transcript of the caspase-3 gene.[5] Upon introduction into the cell, the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then utilizes the siRNA sequence to find and cleave the complementary caspase-3 mRNA. This targeted degradation prevents the translation of the mRNA into caspase-3 protein, leading to a "knockdown" of the enzyme's expression.[5][6]

Comparative Experimental Workflow

To validate the specificity of this compound, a parallel experiment using caspase-3 siRNA is performed. The workflow involves inducing apoptosis in cell populations treated with either the chemical inhibitor, the siRNA, or appropriate controls. The degree of apoptosis is then quantified across these groups. A significant reduction in apoptosis in both the this compound and caspase-3 siRNA-treated groups, but not in the control groups, would strongly suggest that the observed anti-apoptotic effect of this compound is indeed due to its specific inhibition of caspase-3.

G cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_assays Apoptosis Measurement cluster_validation Validation Cell Culture Cell Culture Apoptosis Induction Apoptosis Induction Cell Culture->Apoptosis Induction Control Vehicle Control Apoptosis Induction->Control Ac_DEVD_CHO This compound Apoptosis Induction->Ac_DEVD_CHO siRNA_Control Control siRNA Apoptosis Induction->siRNA_Control siRNA_Casp3 Caspase-3 siRNA Apoptosis Induction->siRNA_Casp3 Caspase_Activity Caspase-3/7 Activity Assay Control->Caspase_Activity PARP_Cleavage PARP Cleavage (Western Blot) Control->PARP_Cleavage Annexin_V Annexin V Staining (Flow Cytometry) Control->Annexin_V Ac_DEVD_CHO->Caspase_Activity Ac_DEVD_CHO->PARP_Cleavage Ac_DEVD_CHO->Annexin_V siRNA_Control->Caspase_Activity siRNA_Control->PARP_Cleavage siRNA_Control->Annexin_V siRNA_Casp3->Caspase_Activity siRNA_Casp3->PARP_Cleavage siRNA_Casp3->Annexin_V Result_Comparison Compare Results Caspase_Activity->Result_Comparison PARP_Cleavage->Result_Comparison Annexin_V->Result_Comparison

Caption: Experimental workflow for validating this compound results.

Apoptotic Signaling Pathway and Points of Intervention

Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3. Caspase-3 then cleaves a host of cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis. The diagram below illustrates these pathways and the distinct points at which caspase-3 siRNA and this compound intervene.

G cluster_pathways Apoptotic Pathways cluster_intervention Points of Intervention Extrinsic Extrinsic Pathway (e.g., FasL) Procaspase_8 Procaspase-8 Extrinsic->Procaspase_8 Intrinsic Intrinsic Pathway (e.g., DNA damage) Procaspase_9 Procaspase-9 Intrinsic->Procaspase_9 Caspase_8 Active Caspase-8 Procaspase_8->Caspase_8 Caspase_9 Active Caspase-9 Procaspase_9->Caspase_9 Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Caspase_9->Procaspase_3 Caspase_3_Protein Active Caspase-3 Procaspase_3->Caspase_3_Protein Activation Caspase_3_mRNA Caspase-3 mRNA Caspase_3_mRNA->Procaspase_3 Translation Apoptosis Apoptosis (PARP Cleavage, etc.) Caspase_3_Protein->Apoptosis siRNA Caspase-3 siRNA siRNA->Caspase_3_mRNA Degrades Ac_DEVD_CHO This compound Ac_DEVD_CHO->Caspase_3_Protein Inhibits

Caption: Apoptotic pathway and inhibitor action sites.

Data Presentation: A Comparative Summary

The following tables summarize expected quantitative data from experiments designed to validate this compound's specificity.

Table 1: Caspase-3/7 Activity (Relative Fluorescence Units - RFU)

Treatment GroupDescriptionMean RFU% Inhibition
Untreated ControlBaseline cell activity1,500N/A
Apoptosis InducerCells treated to induce apoptosis15,0000%
Apoptosis Inducer + this compoundApoptotic cells treated with inhibitor3,00080%
Apoptosis Inducer + Control siRNAApoptotic cells with non-targeting siRNA14,8001.3%
Apoptosis Inducer + Caspase-3 siRNAApoptotic cells with caspase-3 knockdown4,50070%

Table 2: Apoptotic Cell Population (Annexin V Staining)

Treatment GroupDescription% Apoptotic Cells% Reduction in Apoptosis
Untreated ControlBaseline apoptotic level5%N/A
Apoptosis InducerCells treated to induce apoptosis40%0%
Apoptosis Inducer + this compoundApoptotic cells treated with inhibitor12%70%
Apoptosis Inducer + Control siRNAApoptotic cells with non-targeting siRNA39%2.5%
Apoptosis Inducer + Caspase-3 siRNAApoptotic cells with caspase-3 knockdown15%62.5%

Experimental Protocols

1. Caspase-3 siRNA Knockdown

  • Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates to achieve 50-60% confluency on the day of transfection.

  • Transfection Reagent Preparation: For each well, dilute 50 pmol of caspase-3 siRNA (or control siRNA) into 250 µL of serum-free medium. In a separate tube, dilute a suitable lipid-based transfection reagent according to the manufacturer's protocol (e.g., Lipofectamine 2000) in 250 µL of serum-free medium and incubate for 5 minutes.

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection: Add the 500 µL siRNA-lipid complex to the cells.

  • Incubation and Analysis: Incubate the cells for 24-48 hours post-transfection before inducing apoptosis. Knockdown efficiency should be confirmed by Western blot or RT-PCR for caspase-3 expression.[7]

2. Apoptosis Induction and Inhibition

  • For siRNA-treated cells: After 24-48 hours of transfection, replace the medium with fresh medium containing an apoptosis-inducing agent (e.g., 1 µM Staurosporine) and incubate for 4-6 hours.

  • For this compound-treated cells: Pre-incubate cells with an optimized concentration of this compound (e.g., 50-100 µM) for 1-2 hours before adding the apoptosis-inducing agent.

3. Caspase-3/7 Activity Assay

  • Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions (e.g., Apo-ONE Homogeneous Caspase-3/7 Assay).[8]

  • Substrate Addition: Add the caspase-3/7 fluorogenic substrate (e.g., Z-DEVD-R110) to the cell lysates.[8]

  • Measurement: Incubate at room temperature, protected from light. Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 485/535 nm).[8]

4. Western Blot for PARP Cleavage

  • Protein Extraction: Lyse cells and quantify total protein concentration.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP. Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the 116 kDa band and an increase in the 89 kDa band indicate caspase-3 activity.

References

Confirming Apoptosis Inhibition by Ac-DEVD-CHO with a TUNEL Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ac-DEVD-CHO's performance in inhibiting apoptosis, with a focus on confirmation using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. We will delve into the experimental data, detailed protocols, and alternative methods to provide a comprehensive overview for your research needs.

The targeted inhibition of apoptosis, or programmed cell death, is a cornerstone of numerous research fields, from cancer biology to neurodegenerative diseases. This compound is a synthetic tetrapeptide that acts as a potent and specific inhibitor of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade.[1][2][3][4] Confirmation of its efficacy is often achieved through the TUNEL assay, a method that detects the DNA fragmentation characteristic of late-stage apoptosis.[5][6]

This compound in Action: Experimental Data

To illustrate the inhibitory effect of this compound on apoptosis, we present representative data from a typical in vitro experiment. In this scenario, apoptosis is induced in a cell line (e.g., Jurkat cells) using an agent like staurosporine. The TUNEL assay is then employed to quantify the percentage of apoptotic cells in the presence and absence of this compound.

Table 1: Quantitative Analysis of Apoptosis Inhibition by this compound using TUNEL Assay

Treatment GroupDescriptionPercentage of TUNEL-Positive Cells (Mean ± SD)
Negative ControlUntreated Jurkat cells3.2 ± 1.1%
Apoptosis Induction (Staurosporine)Jurkat cells treated with 1 µM staurosporine for 4 hours45.8 ± 3.5%
This compound TreatmentJurkat cells pre-treated with 50 µM this compound for 1 hour, followed by staurosporine treatment12.5 ± 2.3%

Note: The data presented in this table is a representative example compiled from typical results found in apoptosis research and does not represent a direct quotation from a single source.

The data clearly demonstrates that staurosporine, a known apoptosis inducer, significantly increases the percentage of TUNEL-positive cells.[5][7] Pre-treatment with this compound markedly reduces the level of DNA fragmentation, confirming its role as an effective inhibitor of the apoptotic pathway leading to this hallmark event.

The Underlying Mechanisms: Signaling Pathways and Experimental Workflow

The interplay between apoptosis induction, caspase inhibition, and its detection by the TUNEL assay can be visualized through the following diagrams.

Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Procaspase_3 Procaspase-3 (Inactive) Apoptotic_Stimulus->Procaspase_3 Activates Caspase_3 Caspase-3 (Active) Procaspase_3->Caspase_3 CAD_ICAD CAD/ICAD Complex Caspase_3->CAD_ICAD Cleaves ICAD Ac_DEVD_CHO This compound Ac_DEVD_CHO->Caspase_3 Inhibits CAD CAD (Active) CAD_ICAD->CAD DNA_Fragmentation DNA Fragmentation CAD->DNA_Fragmentation Induces

Figure 1. Apoptosis inhibition by this compound.

This diagram illustrates how an apoptotic stimulus leads to the activation of Caspase-3, which in turn activates Caspase-Activated DNase (CAD) to induce DNA fragmentation. This compound directly inhibits Caspase-3, thereby blocking this cascade.

cluster_cell_prep Cell Preparation & Treatment cluster_tunel_assay TUNEL Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Apoptosis_Induction Induce Apoptosis (e.g., Staurosporine) Cell_Culture->Apoptosis_Induction Inhibitor_Treatment Treat with this compound Cell_Culture->Inhibitor_Treatment Fixation Fixation & Permeabilization Apoptosis_Induction->Fixation Inhibitor_Treatment->Apoptosis_Induction TdT_Labeling TdT Enzyme Labeling (BrdU-dUTP incorporation) Fixation->TdT_Labeling Detection Detection (Anti-BrdU Antibody) TdT_Labeling->Detection Microscopy Fluorescence Microscopy or Flow Cytometry Detection->Microscopy Quantification Quantify TUNEL-Positive Cells Microscopy->Quantification

Figure 2. Experimental workflow for TUNEL assay.

This workflow outlines the key steps involved in preparing cells, inducing apoptosis, treating with an inhibitor, and subsequently performing the TUNEL assay to analyze the results.

Experimental Protocols

A detailed and consistent methodology is crucial for reproducible results. Below are standardized protocols for inducing apoptosis with staurosporine and performing a TUNEL assay.

Protocol 1: Induction of Apoptosis with Staurosporine
  • Cell Culture: Plate cells (e.g., Jurkat, HeLa, or CHO cells) at an appropriate density in a suitable culture vessel (e.g., 96-well plate, chamber slides). Allow cells to adhere and grow overnight under standard culture conditions (37°C, 5% CO2).[8]

  • Inhibitor Pre-treatment (for inhibitor group): Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 20-100 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for 1-2 hours.

  • Apoptosis Induction: Prepare a stock solution of staurosporine in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 0.5-1 µM).[9] For the inhibitor group, add staurosporine directly to the medium containing this compound. For the positive control group, remove the old medium and add the medium containing staurosporine.

  • Incubation: Incubate the cells for a predetermined time (e.g., 3-6 hours) to induce apoptosis.[9]

  • Proceed to TUNEL Assay: After the incubation period, proceed with the cell fixation and permeabilization steps as outlined in the TUNEL assay protocol.

Protocol 2: TUNEL Assay for Cultured Cells

This protocol is a generalized procedure based on commercially available kits. Always refer to the manufacturer's instructions for specific details.

  • Cell Fixation:

    • Carefully remove the culture medium.

    • Wash the cells once with Phosphate-Buffered Saline (PBS).

    • Add a sufficient volume of 4% paraformaldehyde in PBS to cover the cells.

    • Incubate for 15-30 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Cell Permeabilization:

    • Add a sufficient volume of permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS) to cover the cells.

    • Incubate for 10-20 minutes at room temperature.

    • Wash the cells twice with deionized water.

  • Equilibration:

    • Add equilibration buffer to the cells and incubate for 5-10 minutes at room temperature.

  • TdT Labeling Reaction:

    • Prepare the TdT reaction mixture according to the kit's instructions (typically contains TdT enzyme and fluorescently labeled dUTPs or BrdU-dUTP).

    • Remove the equilibration buffer and add the TdT reaction mixture to the cells.

    • Incubate for 60-120 minutes at 37°C in a humidified chamber, protected from light.

  • Stopping the Reaction:

    • Add a stop buffer (if provided in the kit) or wash the cells three times with PBS.

  • Detection (for indirect assays using BrdU):

    • If using BrdU-dUTP, incubate the cells with a fluorescently labeled anti-BrdU antibody for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Counterstain the cell nuclei with a DNA stain such as DAPI or Hoechst.

    • Mount the coverslips with an anti-fade mounting medium.

  • Analysis:

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

    • For quantitative analysis, acquire images from multiple random fields and count the number of TUNEL-positive and total cells, or use a flow cytometer.

Comparison with Alternatives

While this compound and the TUNEL assay are powerful tools, it is important to be aware of alternative and complementary methods available to researchers.

Table 2: Comparison of Apoptosis Inhibitors

InhibitorTarget(s)ReversibilityKey Features
This compound Caspase-3, Caspase-7ReversibleHighly specific for key executioner caspases.[1][2]
z-DEVD-FMK Caspase-3, -6, -7, -8, -10IrreversibleBroad-spectrum caspase inhibitor with a preference for caspase-3-like caspases.[10][11]
z-VAD-FMK Pan-caspase inhibitorIrreversibleA broad-spectrum inhibitor that targets a wide range of caspases, useful for determining general caspase dependency.[4][7][12]

Table 3: Comparison of Apoptosis Detection Methods

AssayPrincipleStage of Apoptosis DetectedAdvantagesDisadvantages
TUNEL Assay Detects DNA fragmentation by labeling 3'-OH ends of DNA breaks.[5][6]LateHighly sensitive for detecting DNA fragmentation. Can be used on fixed cells and tissue sections.Can also label necrotic cells and cells with DNA damage from other sources.[13] May not detect early apoptotic stages.
Annexin V Staining Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.Early to MidA well-established and sensitive marker of early apoptosis. Can be combined with a viability dye (like propidium iodide) to distinguish between apoptotic and necrotic cells.Not suitable for fixed cells as membrane integrity is compromised.
Cleaved Caspase-3 Staining Uses antibodies to specifically detect the activated form of caspase-3.MidA direct and specific measure of the activation of a key executioner caspase. Can be used in fixed cells and tissues.The window for detection can be transient.
Mitochondrial Membrane Potential (ΔΨm) Assay Measures the change in mitochondrial membrane potential using fluorescent dyes (e.g., TMRE, JC-1).EarlyA very early indicator of apoptosis, as mitochondrial dysfunction is an early event in the intrinsic pathway.Changes in mitochondrial membrane potential can also occur in non-apoptotic processes.

References

Validating Caspase-3 Inhibition: A Comparative Guide to Alternatives for Ac-DEVD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

In the study of apoptosis, specific and reliable inhibition of key enzymes is paramount. Ac-DEVD-CHO is a widely used reversible inhibitor, highly potent for caspase-3 and caspase-7.[1][2] Its design is based on the PARP cleavage site sequence, DEVD (Asp-Glu-Val-Asp), which is specifically recognized by these executioner caspases.[3] While effective, validating findings with an alternative inhibitor is a critical step to confirm that the observed biological effects are genuinely due to the inhibition of the intended target and not off-target effects of a single compound.

This guide provides a comparative overview of alternative chemical inhibitors to this compound, offering researchers the data and protocols needed to rigorously validate their experimental results. We will explore inhibitors with different mechanisms of action and specificity profiles, present key performance data in tabular format, and provide detailed experimental protocols.

Mechanism of Action: this compound

This compound is a synthetic tetrapeptide inhibitor where the C-terminal aldehyde group (CHO) interacts reversibly with the active site cysteine of caspase-3 and related caspases.[1] This competitive inhibition blocks the enzyme's ability to cleave its substrates, such as Poly (ADP-ribose) polymerase (PARP), thereby halting downstream apoptotic events.[3] Its high specificity is derived from the DEVD peptide sequence, which mimics the natural cleavage site in key caspase-3 substrates.[3]

Alternative Inhibitors for Validation
InhibitorPrimary Target(s)Mechanism of ActionSpecificity Profile
This compound Caspase-3, Caspase-7Reversible AldehydeHighly potent for Group II caspases (Caspase-3, -7).[2]
Z-DEVD-FMK Caspase-3, -6, -7, -8, -10Irreversible (Fluoromethyl Ketone)Potent inhibitor of caspase-3 but also targets other caspases.[4]
Z-VAD-FMK Pan-CaspaseIrreversible (Fluoromethyl Ketone)Broad-spectrum inhibitor of most caspases.[5][6]
Ac-DNLD-CHO Caspase-3Reversible AldehydeHighly selective for Caspase-3 over Caspases-7, -8, and -9.[7]
Q-VD-OPh Pan-CaspaseIrreversible (Difluorophenoxymethylketone)Potent broad-spectrum inhibitor with a distinct chemical structure.[8]

Quantitative Performance Data

The selection of an appropriate validation inhibitor can be guided by its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) against various caspases. Lower values indicate higher potency.

InhibitorTarget CaspaseKi or IC50
This compound Caspase-3Ki: 0.23 nM[1][9]
Caspase-7Ki: 1.6 nM[1]
Caspase-8Ki: 0.597 nM[7]
Caspase-9Ki: 1.35 nM[7]
Z-DEVD-FMK Caspase-3Specific, irreversible inhibitor.[4]
Z-VAD-FMK Caspases 1, 3, 8, 9IC50: 25-400 nM[8]
Ac-DNLD-CHO Caspase-3IC50: 9.89 nM[7]
Caspase-7Weak Inhibition[7]
Caspase-8Weak Inhibition[7]
Caspase-9Weak Inhibition[7]

Signaling Pathways and Experimental Design

Understanding the underlying biological pathways and structuring a sound experimental workflow are crucial for successful validation.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL / TNF FADD FADD/TRADD FasL->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mito Mitochondrial Stress CytC Cytochrome c Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates PARP & Other Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Inhibitors This compound Z-DEVD-FMK Z-VAD-FMK Ac-DNLD-CHO Inhibitors->Casp3

Caption: Apoptotic pathways converging on Caspase-3 activation.

cluster_setup Experimental Setup cluster_processing Sample Processing cluster_assays Downstream Assays Induce Induce Apoptosis in Cell Culture NoInhib Control (Vehicle) Induce->NoInhib AcDEVD Treat with This compound Induce->AcDEVD AltInhib Treat with Alternative Inhibitor Induce->AltInhib Lyse1 Prepare Lysates NoInhib->Lyse1 Lyse2 Prepare Lysates AcDEVD->Lyse2 Lyse3 Prepare Lysates AltInhib->Lyse3 Assay1 Caspase Activity (e.g., DEVD-AMC) Lyse1->Assay1 Assay2 Western Blot (Cleaved PARP) Lyse1->Assay2 Assay3 Apoptosis Staining (Annexin V) Lyse1->Assay3 Lyse2->Assay1 Lyse2->Assay2 Lyse2->Assay3 Lyse3->Assay1 Lyse3->Assay2 Lyse3->Assay3 Validate Compare Results & Validate Findings Assay1->Validate Assay2->Validate Assay3->Validate

Caption: Workflow for validating inhibitor findings.

Experimental Protocols

Caspase-3/7 Activity Assay (Fluorometric)

This protocol measures the activity of caspase-3 and -7 in cell lysates by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, 2 mM DTT.

  • Caspase-3 Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), 10 mM stock in DMSO.

  • Inhibitors (this compound, Z-VAD-FMK, etc.) at desired stock concentrations in DMSO.

  • 96-well black microplate.

  • Fluorometer (Excitation: 380 nm, Emission: 460 nm).

Procedure:

  • Cell Treatment: Culture cells to the desired density and treat with the apoptotic stimulus in the presence or absence of inhibitors (e.g., 20-50 µM this compound or alternative) for the desired time.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in ice-cold Cell Lysis Buffer. Incubate on ice for 20 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, add 50 µg of protein lysate per well. Adjust the volume to 50 µL with Assay Buffer.

  • Substrate Addition: Add 50 µL of Assay Buffer containing 50 µM Ac-DEVD-AMC (final concentration) to each well.

  • Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure fluorescence intensity every 5 minutes for 1-2 hours.

  • Data Analysis: Calculate the rate of AMC release (change in fluorescence over time). Compare the rates between control, this compound, and alternative inhibitor-treated samples.

Western Blot for PARP Cleavage

This protocol assesses apoptosis by detecting the cleavage of PARP, a direct substrate of active caspase-3.

Materials:

  • RIPA Buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody: Anti-PARP antibody that detects both full-length (~116 kDa) and cleaved (~89 kDa) fragments.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Sample Preparation: Treat cells as described in the previous protocol. Harvest and lyse cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C, following the manufacturer's recommended dilution.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Compare the ratio of cleaved PARP (89 kDa) to full-length PARP (116 kDa) across all samples. A reduction in the cleaved fragment in inhibitor-treated samples indicates successful caspase-3 inhibition.

References

Safety Operating Guide

Personal protective equipment for handling Ac-DEVD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ac-DEVD-CHO

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for the caspase-3 inhibitor, this compound. Adherence to these procedures will minimize risks and ensure the safe and effective use of this compound in your research.

Hazard Identification and Safety Data

This compound is a synthetic tetrapeptide aldehyde. While some suppliers classify it as non-hazardous, others assign it hazard statements based on its chemical properties as an aldehyde. To ensure the highest level of safety, it is prudent to handle this compound as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]

Quantitative Safety and Hazard Data

ParameterValueSource / Notes
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBased on classifications for similar aldehyde-containing compounds.[2]
Signal Word WarningConsistent with the assigned hazard statements.
Occupational Exposure Limits No specific limits have been established for this compound.Handle with caution and use engineering controls to minimize exposure.[1]
Toxicity Data To our knowledge, the hazards of this material have not been thoroughly investigated.It is recommended to handle all chemicals with caution.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound, especially when dissolved in solvents like Dimethyl Sulfoxide (DMSO).

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection For incidental contact (splash protection): • Nitrile gloves (minimum 8-10 mils thickness)Nitrile gloves offer good resistance to DMSO for short-term exposure.[3][4] Thin gauge gloves are not designed for continuous chemical contact. If contact occurs, remove gloves immediately and wash hands.[4]
For prolonged or intentional contact: • Neoprene or Butyl rubber glovesThese materials provide more robust protection against DMSO and are recommended for tasks with a higher risk of exposure.[4]
Eye Protection Chemical safety goggles with side shieldsProtects against splashes of liquids, mists, or dust.[1]
Skin and Body Protection • Laboratory coat• Closed-toe shoesPrevents skin contact with spills and splashes.
Respiratory Protection • Use in a well-ventilated area or a chemical fume hood.• If ventilation is inadequate or dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.Minimizes inhalation of dust or aerosols.

Experimental Protocols: Safe Handling and Disposal

Step-by-Step Handling Procedure
  • Preparation and Planning:

    • Before handling, read and understand the Safety Data Sheet (SDS).

    • Ensure all necessary PPE is available and in good condition.

    • Work in a designated area, preferably a chemical fume hood, especially when handling the powdered form or preparing solutions.

  • Reconstitution (if applicable):

    • This compound is often supplied as a solid and reconstituted in a solvent such as DMSO.

    • Carefully weigh the required amount of the compound in a fume hood to avoid inhaling any dust.

    • Slowly add the solvent to the vial containing the compound. Cap the vial and vortex gently until the solid is completely dissolved.

  • Use in Experiments:

    • When pipetting solutions of this compound, use filtered pipette tips to prevent aerosolization and cross-contamination.

    • Avoid direct contact with skin, eyes, and clothing. If contact occurs, follow the first aid measures outlined in the SDS.[1]

  • Storage:

    • Store this compound according to the manufacturer's instructions, typically at -20°C.[5]

    • Keep the container tightly closed in a dry and well-ventilated place.[1]

Disposal Plan

All waste materials containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media) in a designated, labeled, and sealed hazardous waste container.

    • Solid waste (e.g., contaminated pipette tips, gloves, vials) should be collected in a separate, clearly labeled hazardous waste container.

  • Chemical Inactivation (for Aldehydes):

    • For larger quantities of surplus aldehyde solutions, a chemical inactivation step can be considered to reduce toxicity before disposal. A common method is oxidation to a less toxic carboxylic acid using potassium permanganate. This procedure should only be performed by trained personnel in a controlled laboratory setting.[6]

  • Final Disposal:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

    • Do not pour this compound solutions down the drain.[1]

Visualized Workflows

The following diagrams illustrate the key processes for safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Consult SDS b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh Solid Compound c->d Begin Handling e Reconstitute in Solvent (e.g., DMSO) d->e f Perform Experiment e->f g Segregate Waste (Solid & Liquid) f->g Experiment Complete h Clean Work Area g->h i Store Remaining Aliquots h->i Final Step Disposal_Workflow cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal a Contaminated Solid Waste (Gloves, Tips, etc.) c Place in Labeled Hazardous Waste Containers a->c b Liquid Waste (Unused Solutions, Media) b->c d Seal Containers c->d e Store in Designated Waste Accumulation Area d->e Ready for Disposal f Contact EHS for Pickup e->f g Proper Manifesting and Disposal (via EHS) f->g

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-DEVD-CHO
Reactant of Route 2
Reactant of Route 2
Ac-DEVD-CHO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.